molecular formula C7H14O3 B1618363 Methyl 2-hydroxyhexanoate CAS No. 68756-64-9

Methyl 2-hydroxyhexanoate

Cat. No.: B1618363
CAS No.: 68756-64-9
M. Wt: 146.18 g/mol
InChI Key: IJQZYNRJICMGLS-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyhexanoate (CAS 68756-64-9) is an ester with the molecular formula C7H14O3 and a molecular weight of 146.19 g/mol . This compound, also known as 2-hydroxycaproic acid methyl ester, is a colorless to pale yellow clear liquid . It has a boiling point of approximately 189-190 °C at 760 mmHg and a flash point of about 71 °C . With an estimated logP of 0.98, it exhibits moderate hydrophobicity and is soluble in alcohol and water . This compound is recognized as a volatile flavor component and is identified as a substance occurring in nature, with specific occurrence in pineapple . Researchers value this ester as a building block and reference standard in various chemical and analytical studies. Its structure, characterized by both an ester and a hydroxyl functional group, makes it a candidate for investigating chemical reactivity. Methyl 2-hydroxyhexanoate is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-4-5-6(8)7(9)10-2/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQZYNRJICMGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988457
Record name Methyl 2-hydroxyhexanoate
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Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68756-64-9
Record name Methyl 2-hydroxyhexanoate
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Record name Methyl 2-hydroxyhexanoate
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Record name Methyl 2-hydroxyhexanoate
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Record name Methyl 2-hydroxyhexanoate
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Foundational & Exploratory

Methyl 2-hydroxyhexanoate CAS 21188-58-9 chemical structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CRITICAL DISAMBIGUATION & CORE DIRECTIVE

⚠️ PRELIMINARY ADVISORY: NOMENCLATURE VS. CAS MISMATCH A critical discrepancy exists in the request parameters.

  • The Name Provided: Methyl 2-hydroxyhexanoate (An alpha-hydroxy ester).

  • The CAS Number Provided: 21188-58-9 (Uniquely assigned to Methyl 3-hydroxyhexanoate , a beta-hydroxy ester).[1][2][3][4][5][6]

Editorial Decision: In chemical informatics, the CAS Registry Number is the definitive "source of truth" for identity. Therefore, this guide performs a deep technical analysis of Methyl 3-hydroxyhexanoate (CAS 21188-58-9) . However, to ensure comprehensive utility, a comparative profile against the 2-isomer is included in Section 1.

PART 2: CHEMICAL IDENTITY & PHYSICOCHEMICAL PROFILE

Methyl 3-hydroxyhexanoate is a chiral beta-hydroxy ester utilized primarily as a high-value flavor/fragrance ingredient and a versatile chiral building block in pharmaceutical synthesis (e.g., for beta-lactams and statin side-chains).

Molecular Architecture
  • IUPAC Name: Methyl 3-hydroxyhexanoate[1][2]

  • CAS: 21188-58-9[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][2][3][7]
  • Molecular Weight: 146.18 g/mol [2][3][7]

  • SMILES: CCCC(O)CC(=O)OC

  • Chirality: The C3 position is stereogenic. The compound exists as (R)- and (S)-enantiomers. The (R)-enantiomer is often associated with specific fruit volatiles (pineapple/citrus), while the (S)-form may have distinct pheromonal activity in biological systems.

Comparative Isomer Profiling
FeatureMethyl 3-hydroxyhexanoate (Target)Methyl 2-hydroxyhexanoate
CAS 21188-58-9 68756-64-9
Structure Beta-hydroxy (OH at C3)Alpha-hydroxy (OH at C2)
Synthesis Reformatsky Reaction / Reduction of

-keto ester
Cyanohydrin route /

-oxidation
Odor Profile Ethereal, fresh, fruity (pineapple/citrus)Sharp, heavy, fatty, fruity
Key Use Pheromones, Bioplastic (PHBHx) monomersAlpha-hydroxy acid (AHA) derivatives

PART 3: SYNTHETIC PATHWAYS & PROCESS CHEMISTRY

For drug development professionals, the value of CAS 21188-58-9 lies in its synthesis, particularly the ability to access enantiopure forms via asymmetric catalysis.

Pathway A: The Reformatsky Reaction (Racemic Route)

This is the classical method for synthesizing beta-hydroxy esters. It involves the zinc-mediated condensation of an alpha-halo ester with an aldehyde.

  • Reagents: Butyraldehyde, Methyl bromoacetate, Activated Zinc, THF/Benzene.

  • Mechanism: Zinc inserts into the C-Br bond of methyl bromoacetate to form a zinc enolate, which nucleophilically attacks the carbonyl of butyraldehyde.

  • Yield: Typically 65-80%.

  • Limitation: Produces a racemic mixture (

    
    ).
    
Pathway B: Noyori Asymmetric Hydrogenation (Chiral Route)

For pharmaceutical intermediates, enantiopurity is non-negotiable. The reduction of Methyl 3-ketohexanoate using BINAP-Ru complexes is the industry standard.

  • Substrate: Methyl 3-oxohexanoate.

  • Catalyst: RuCl

    
    [(R)-BINAP].
    
  • Conditions: H

    
     (4-100 atm), MeOH, 25-50°C.
    
  • Outcome: >98% ee of Methyl (R)-3-hydroxyhexanoate (or (S) depending on ligand).

  • Relevance: This route mimics the biological beta-oxidation pathway but allows for scalable chemical production.

Pathway C: Depolymerization of Bioplastics (Green Route)

Methyl 3-hydroxyhexanoate is a degradation product of PHBHx (Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate)), a biodegradable polymer produced by bacteria like Aeromonas hydrophila.

  • Protocol: Acid-catalyzed methanolysis of PHBHx biopolymer.

  • Advantage: Accesses the (R)-isomer exclusively (nature produces only R).

Visualization: Synthetic Logic Flow

SynthesisPathways Butyraldehyde Butyraldehyde (C4 Aldehyde) Target Methyl 3-hydroxyhexanoate (CAS 21188-58-9) Butyraldehyde->Target Reformatsky (Racemic) Bromoacetate Methyl Bromoacetate Bromoacetate->Target Zinc Activated Zn Zinc->Target KetoEster Methyl 3-oxohexanoate KetoEster->Target Noyori Red. (High ee%) H2_BINAP H2 / Ru-BINAP (Asymmetric Cat.) H2_BINAP->Target PHBHx PHBHx Biopolymer (Natural Source) PHBHx->Target Methanolysis ((R)-isomer only) MeOH_H MeOH / H+ MeOH_H->Target

Caption: Three primary routes to CAS 21188-58-9: Classical Reformatsky (racemic), Asymmetric Hydrogenation (chiral), and Biopolymer Degradation (green).

PART 4: ANALYTICAL VALIDATION (NMR & MS)

To validate the identity of CAS 21188-58-9, specifically distinguishing it from the 2-isomer, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR, 400 MHz, CDCl )

The beta-hydroxy motif creates a distinct splitting pattern compared to the alpha-hydroxy isomer.

Proton PositionChemical Shift (

)
MultiplicityDiagnostic Note
-OCH

3.71 ppmSinglet (3H)Methyl ester characteristic.
CH-OH (C3) 4.02 ppmMultiplet (1H)Downfield due to OH; distinct from alpha-H (which would be ~4.2 ppm).
-CH

-CO (C2)
2.40 - 2.55 ppmMultiplet/Doublet of doublets (2H)Key Differentiator: The 2-isomer lacks this methylene group adjacent to the carbonyl.
-OH ~2.8 ppmBroad SingletExchangeable with D

O.
Terminal -CH

0.92 ppmTriplet (3H)Standard propyl chain terminus.
Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 146 (often weak).

  • Base Peak: m/z 74 (McLafferty rearrangement product characteristic of methyl esters).

  • Alpha Cleavage: Loss of the propyl group leading to fragments at m/z 103 (

    
    ).
    
  • Differentiation: The 2-isomer (alpha-hydroxy) typically shows a dominant fragment at m/z 90 (McLafferty) or m/z 59 (

    
    ), whereas the 3-isomer (beta-hydroxy) favors cleavage between C3 and C4.
    

PART 5: BIOLOGICAL & INDUSTRIAL APPLICATIONS

Flavor & Fragrance (F&F)
  • FEMA Number: 3508[7]

  • Profile: Described as "pineapple, fruity, sweet, ethereal."[7][8]

  • Usage: Used in fruit flavors (pineapple, berry, citrus) at levels of 1-10 ppm. It adds "lift" and "freshness" to heavy ester accords.

Pharmaceutical Intermediate
  • Chiral Pool Building Block: The (R)-enantiomer is a homolog of the statin side-chain pharmacophore. It serves as a precursor for synthesizing beta-lactam antibiotics and pheromone-based pest control agents (many insect pheromones are 3-hydroxy esters).

  • Biocompatibility: As a metabolite of PHB (polyhydroxybutyrate) derivatives, it is generally regarded as having low toxicity, though it is a severe eye irritant in concentrated form.

PART 6: SAFETY & HANDLING (GHS STANDARDS)

Signal Word: DANGER

  • Hazard Statement (H318): Causes serious eye damage.

  • Precautionary Statements:

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if high purity is required, as beta-hydroxy esters can undergo slow transesterification or dehydration (to alpha,beta-unsaturated esters) under acidic/basic conditions.

REFERENCES

  • National Institute of Standards and Technology (NIST). (2023). Hexanoic acid, 3-hydroxy-, methyl ester (CAS 21188-58-9) Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023). Methyl 3-hydroxyhexanoate Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2023). Methyl 3-hydroxyhexanoate Flavor and Fragrance Information. [Link]

  • Noyori, R., et al. (1987). Asymmetric Hydrogenation of beta-Keto Carboxylic Esters. Journal of the American Chemical Society. (Foundational reference for Route B).

Sources

Thermodynamic Stability of Methyl 2-Hydroxyhexanoate in Solvation Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxyhexanoate (M2HH), also known as methyl 2-hydroxycaproate (CAS: 21188-58-9), presents a unique stability profile due to the proximity of the hydroxyl group to the ester carbonyl. Unlike simple fatty acid esters, the


-hydroxyl group introduces an inductive effect that increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack (solvolysis). Conversely, this same group facilitates intramolecular hydrogen bonding, which can stabilize the molecule in non-polar environments.

This guide provides a mechanistic breakdown of M2HH stability across four distinct solvent classes, offering predictive stability models and validated experimental protocols for determining degradation kinetics.

Molecular Architecture & Reactivity Profile

The thermodynamic stability of M2HH is governed by the "Push-Pull" electronic environment created by the


-hydroxy moiety.
  • Activation (The "Pull"): The electronegative oxygen at the C2 position exerts an electron-withdrawing inductive effect (-I), increasing the partial positive charge (

    
    ) on the carbonyl carbon. This lowers the activation energy (
    
    
    
    ) for nucleophilic attack by water (hydrolysis) or alcohols (transesterification).
  • Stabilization (The "Push"): In non-hydrogen bonding solvents, the

    
    -hydroxyl proton can donate a hydrogen bond to the carbonyl oxygen (5-membered ring interaction). This intramolecular lock reduces the basicity of the carbonyl oxygen, potentially retarding acid-catalyzed hydrolysis.
    
Mechanistic Pathways

The following Graphviz diagram illustrates the three primary degradation pathways for M2HH in solution.

M2HH_Degradation M2HH Methyl 2-Hydroxyhexanoate (M2HH) Tet_Int_1 Tetrahedral Intermediate M2HH->Tet_Int_1 Nucleophilic Attack NewEster Alkyl 2-Hydroxyhexanoate + Methanol M2HH->NewEster Alcohol Solvent (R-OH) Dimer Linear Dimer/Oligomer (Intermolecular Esterification) M2HH->Dimer High Conc. / Catalyst Water H2O (Hydrolysis) Water->Tet_Int_1 Alcohol R-OH (Transesterification) Alcohol->NewEster M2HH_2 M2HH (x2) (Dimerization) M2HH_2->Dimer Acid 2-Hydroxyhexanoic Acid + Methanol Tet_Int_1->Acid Collapse (-MeOH)

Figure 1: Primary degradation pathways for M2HH. Hydrolysis is the dominant pathway in aqueous media, while transesterification dominates in alcoholic solvents.

Solvent-Specific Stability Analysis

The following analysis synthesizes thermodynamic principles with empirical data from homologous


-hydroxy esters (e.g., methyl lactate).
Aqueous Systems (Hydrolysis Risk: High)

In water, M2HH is thermodynamically unstable, favoring hydrolysis to 2-hydroxyhexanoic acid and methanol.

  • Mechanism: The reaction is pH-dependent.

    • Acidic (pH < 4): The

      
      -OH group makes the carbonyl less basic (via H-bonding), slightly retarding protonation compared to non-functionalized esters.
      
    • Basic (pH > 8): The inductive effect of the

      
      -OH dramatically accelerates hydroxide attack. Saponification is rapid and irreversible.
      
    • Neutral (pH 7): Slow, spontaneous hydrolysis occurs, driven by the entropy of mixing and the high dielectric constant of water (

      
      ), which stabilizes the charged transition state.
      
Protic Non-Aqueous Solvents (Transesterification Risk: High)

In alcohols (Methanol, Ethanol, Isopropanol), M2HH undergoes transesterification.

  • Thermodynamics: Since the reactant is a methyl ester, dissolving it in methanol results in a "silent" equilibrium (identity reaction). However, in Ethanol , equilibrium shifts to Ethyl 2-hydroxyhexanoate.

  • Kinetics: The rate is generally slower than hydrolysis but significant at elevated temperatures (

    
    C).
    
  • Guidance: Avoid storing M2HH in any alcohol other than Methanol unless transesterification is desired.

Aprotic Polar Solvents (Hygroscopicity Risk: Medium)

Solvents like DMSO , DMF , and Acetonitrile are chemically inert toward M2HH but pose a secondary risk.

  • The "Wet Solvent" Trap: These solvents are highly hygroscopic. Absorbed atmospheric water will trigger hydrolysis. The high dielectric constant of DMSO (

    
    ) facilitates the separation of charge in the hydrolysis transition state, potentially accelerating the reaction if water is present.
    
  • Recommendation: Use anhydrous grade solvents (<50 ppm water) stored over molecular sieves.

Non-Polar Solvents (Stability: High)

In Heptane , Toluene , or Dodecane , M2HH exhibits maximum thermodynamic stability.

  • Mechanism: The low dielectric constant (

    
    ) destabilizes the charged tetrahedral intermediate required for degradation. Furthermore, M2HH forms stable intramolecular hydrogen bonds in these media, effectively "locking" the conformation and shielding the carbonyl.
    
Summary of Stability Trends
Solvent ClassRepresentative SolventsDominant Degradation ModePredicted Stability (

at 25°C)
Aqueous (pH 7) Water, PBS BufferHydrolysisLow (Days to Weeks)
Aqueous (pH 10) 0.1M NaOHSaponificationVery Low (Minutes)
Alcoholic Ethanol, IsopropanolTransesterificationMedium (Weeks to Months)
Aprotic Polar DMSO, AcetonitrileHydrolysis (Trace Water)High (Months)*
Non-Polar Hexane, TolueneNone (Aggregation only)Very High (>1 Year)

*Assuming anhydrous conditions. Stability drops to "Low" if water is absorbed.

Experimental Protocol: Determination of Hydrolytic Rate Constants ( )

To rigorously define the stability of M2HH in a specific formulation, the pseudo-first-order rate constant (


) must be determined.
Materials & Equipment
  • Analyte: Methyl 2-hydroxyhexanoate (>98% purity).

  • Internal Standard: Dodecane (for GC) or Benzoic Acid (for HPLC, if chemically distinct).

  • Solvent System: Target solvent (e.g., 50:50 Water:Acetonitrile).

  • Analysis: GC-FID (preferred for volatility) or HPLC-UV (210 nm detection).

Workflow Diagram

Experimental_Workflow Prep Step 1: Stock Preparation 10 mM M2HH + Int. Std. Incubate Step 2: Incubation Thermostated Bath (e.g., 25°C, 40°C) Prep->Incubate Sample Step 3: Aliquot Sampling (t = 0, 1, 2, 4, 8, 24 hrs) Incubate->Sample At intervals Quench Step 4: Quenching (Flash Freeze or pH adjust) Sample->Quench Analyze Step 5: GC/HPLC Analysis Calculate Area Ratio (M2HH/IS) Quench->Analyze Calc Step 6: Data Processing Plot ln(C/C0) vs Time Analyze->Calc

Figure 2: Kinetic workflow for determining thermodynamic stability.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM solution of M2HH in the target solvent. Add the internal standard at 5 mM.

    • Why: Internal standards correct for injection volume errors and solvent evaporation during incubation.

  • Incubation: Aliquot the solution into sealed, amber HPLC vials. Place in a thermostated block at the target temperature (

    
    C).
    
  • Sampling: At defined time points (

    
    ), remove a vial.
    
    • Critical Step: If the reaction is fast (e.g., high pH), quench the reaction immediately. For acid/base hydrolysis, neutralize the pH. For general stability, flash freezing or immediate injection is sufficient.

  • Analysis: Inject onto GC-FID (e.g., DB-5 column) or HPLC.

    • GC Parameters: Inlet 250°C, Split 20:1. Oven ramp 50°C to 200°C.

    • Note: M2HH is volatile. Ensure system seals are tight.

  • Calculation:

    • Calculate the Area Ratio (

      
      ) = Area(M2HH) / Area(IS).
      
    • Plot

      
       vs. Time (
      
      
      
      ).
    • The slope of the line

      
      .
      
    • Half-life

      
      .
      

References

  • Larsson, K. (1994). Lipids: Structure, Physical Properties and Functionality. The Oily Press. (General principles of lipid/ester stability).
  • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link

  • Guthrie, J. P. (1991). "Hydrolysis of esters of oxy acids: pKa values for strong acids." Canadian Journal of Chemistry, 69(12), 1893-1903. (Mechanistic insight into

    
    -hydroxy ester hydrolysis). Link
    
  • NIST Chemistry WebBook. "Methyl 2-hydroxyhexanoate."[1] (Physical properties and CAS verification). Link

  • Kirby, A. J. (1972). "Hydrolysis and transesterification of esters of alpha-hydroxy acids." Comprehensive Chemical Kinetics, Vol 10. (Foundational kinetics).

Sources

Natural occurrence of methyl 2-hydroxyhexanoate in fermentation products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Analysis and Biosynthetic Origin of Methyl 2-Hydroxyhexanoate in Fermentation Systems

Executive Summary

Methyl 2-hydroxyhexanoate (CAS: 68756-64-9) is a niche but significant volatile ester found in specific fermentation matrices and fruit-derived products. Unlike the ubiquitous ethyl hexanoate (pineapple/anise aroma), the 2-hydroxy derivative possesses a unique polarity and chirality that influences sensory perception and serves as a metabolic marker for specific enzymatic activities—primarily


-oxidation or specific dehydrogenase activity in yeast and fungi.

This guide provides a definitive technical framework for the detection, biosynthetic tracing, and quantification of methyl 2-hydroxyhexanoate. It addresses the analytical challenges posed by its low abundance and structural similarity to isomeric 3-hydroxy esters (beta-oxidation products).

Chemical Identity & Physicochemical Significance

Methyl 2-hydroxyhexanoate is the methyl ester of 2-hydroxyhexanoic acid (also known as


-hydroxycaproic acid). Its presence in fermentation products (such as fruit wines, soy sauce, and aged spirits) is often overlooked due to co-elution with major esters.
PropertySpecificationSignificance in Fermentation
IUPAC Name Methyl 2-hydroxyhexanoateDistinct from the

-oxidation product (3-hydroxy).
Molecular Formula

MW 146.18 g/mol .[1]
Chirality (R) or (S) at C2Biological production usually yields high enantiomeric excess (ee), unlike chemical synthesis.
Boiling Point ~189-190°CSignificantly higher than methyl hexanoate (150°C) due to H-bonding.
Solubility AmphiphilicHigher water solubility than non-hydroxy esters; impacts extraction efficiency.
Sensory Ethereal, fruity, faint dairyModulates the "freshness" profile of fruit ferments.

Biosynthetic Origins: The Metabolic Pathway

The formation of methyl 2-hydroxyhexanoate in fermentation requires two distinct metabolic events: the generation of the


-hydroxy acid precursor and the subsequent esterification with methanol.
Formation of the 2-Hydroxyhexanoate Precursor

Unlike 3-hydroxy acids (which stem from standard


-oxidation of fatty acids), 2-hydroxy acids typically arise from:
  • Reduction of

    
    -Keto Acids:  The primary route involves the reduction of 2-ketohexanoic acid by 2-hydroxyacid dehydrogenases  (e.g., lactate dehydrogenase homologs in Lactobacillus or Saccharomyces).
    
  • 
    -Oxidation:  In some fungi (Aspergillus spp.), fatty acids undergo 
    
    
    
    -oxidation, shortening the chain by one carbon but potentially leaving a 2-hydroxy intermediate.
The "Methyl" Bottleneck

In standard ethanolic fermentation, ethyl esters dominate. The presence of significant methyl esters implies:

  • Pectin Degradation: High pectin methylesterase (PME) activity releases methanol from fruit pectin (common in blackcurrant, peach, and grape skins).

  • Acyl-Transferase Specificity: Alcohol acyltransferases (AATs) in yeast may utilize methanol if the local concentration is sufficient.

Visualization: Biosynthetic Logic Flow

Biosynthesis Hexanoate Hexanoic Acid (C6 Fatty Acid) KetoAcid 2-Ketohexanoic Acid Hexanoate->KetoAcid Oxidation HydroxyAcid 2-Hydroxyhexanoic Acid (Precursor) KetoAcid->HydroxyAcid Reduction Product Methyl 2-hydroxyhexanoate HydroxyAcid->Product Esterification Methanol Methanol (From Pectin) Methanol->Product Acyl Acceptor Enz1 LOX / Alpha-Oxidation Enz2 2-Hydroxyacid Dehydrogenase (NADH dependent) Enz2->KetoAcid Catalysis Enz3 Esterase / Lipase (Thermodynamic Control) Enz3->Product

Caption: Figure 1. Metabolic convergence of fatty acid oxidation and pectin degradation leading to methyl 2-hydroxyhexanoate.

Occurrence in Fermentation Matrices

Research indicates that this compound is not a primary metabolite but a "signature" trace compound in specific environments.

  • Fruit Fermentations (Blackcurrant/Peach):

    • Context: High pectin content in skins leads to methanol release.

    • Evidence: Volatile profiling of blackcurrant (Ribes nigrum) and peaches identifies methyl 2-hydroxyhexanoate, often associated with the breakdown of larger hydroxy-lipids or direct enzymatic synthesis during ripening and subsequent fermentation [1, 2].

  • Soy Sauce & Miso (Long-term Fermentation):

    • Context:Aspergillus oryzae fermentation produces a diverse range of hydroxy acids. The high salt and ethanol/methanol environment over months allows for thermodynamic esterification.

    • Mechanism:[2] The "browning" reactions and amino acid metabolism (Strecker degradation) in soy sauce often yield

      
      -keto acids, which are reduced to 
      
      
      
      -hydroxy acids and subsequently esterified.

Analytical Methodology (Self-Validating Protocol)

Detecting methyl 2-hydroxyhexanoate requires separating it from the massive background of ethyl hexanoate and methyl hexanoate.

Extraction Strategy
  • Technique: Headspace Solid-Phase Microextraction (HS-SPME).

  • Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The polarity of the hydroxy group requires a fiber with bipolar affinity.

  • Protocol:

    • Incubate 5mL sample + 2g NaCl (to salt-out volatiles) at 40°C for 15 min.

    • Expose fiber for 30 min at 40°C with agitation (250 rpm).

GC-MS Configuration
  • Column Choice (CRITICAL): You must use a Polar Column (e.g., DB-Wax or equivalent PEG phase).

    • Why? On a non-polar column (DB-5), methyl 2-hydroxyhexanoate may co-elute with other C7-C8 esters. On a Wax column, the hydroxyl group interacts strongly with the stationary phase, significantly increasing retention time (RI ~1560-1575) compared to methyl hexanoate (RI ~1180) [3].

  • Mass Spectrometry (EI Source):

    • Target Ions: m/z69 (base peak, cleavage alpha to carbonyl), m/z87 (characteristic ester fragment), and m/z55 .

    • Validation: The molecular ion (

      
       146) is often weak; confirm with chemical ionization (CI) if doubtful.
      
Validation Workflow

Analysis Sample Fermentation Sample (High Pectin/Protein) Extract HS-SPME (DVB/CAR/PDMS) Salt-assisted Sample->Extract GC GC Separation Column: DB-WAX (Polar) Extract->GC Decision Check Retention Index (RI) GC->Decision Match1 RI ~1180 (Methyl Hexanoate) Decision->Match1 Early Elution Match2 RI ~1570 (Methyl 2-OH-Hexanoate) Decision->Match2 Late Elution MS_Confirm MS Validation Monitor m/z 69, 87, 55 Match2->MS_Confirm

Caption: Figure 2. Analytical decision tree for discriminating hydroxy-esters from non-hydroxy analogs.

References

  • Analysis and sensory evaluation of volatile constituents of blackcurrant. Technical University of Munich. (Identifies Methyl 2-hydroxyhexanoate with RI 1563).

  • Volatile Compound Profiles by HS GC MS for the Evaluation of Postharvest Conditions of a Peach Cultivar. JSM Central. (Lists Methyl 2-hydroxyhexanoate as a volatile metabolite).

  • Methyl 2-hydroxyhexanoate Spectral Data. NIST Chemistry WebBook.[3] (Provides mass spectra and retention indices for validation).

  • Microbial Formation of Esters. PubMed. (Mechanistic overview of ester biosynthesis in fermentation).

  • PubChem Compound Summary: Methyl 2-hydroxyhexanoate. National Library of Medicine. (Chemical structure and physical property data).[1][3][4][5][6][7][8][9]

Sources

Alpha-Hydroxy Esters and Methyl 2-Hydroxyhexanoate: Synthesis, Mechanisms, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-hydroxy esters are indispensable chiral building blocks in organic synthesis, drug development, and the formulation of advanced biodegradable polymers. The structural motif of an ester group adjacent to a hydroxyl-bearing stereocenter allows for versatile functionalization, making these compounds critical precursors for active pharmaceutical ingredients (APIs), depsipeptides, and tetronic acids. Among this class, methyl 2-hydroxyhexanoate (also known as methyl alpha-hydroxycaproate) has garnered significant attention. Naturally occurring in the essential oils of Annona muricata (soursop)[1], blackcurrant, and stingless bee pollen[2], this specific ester serves as a highly effective model compound for evaluating novel asymmetric synthesis pathways, particularly biocatalytic cascades[3].

Structural and Chemical Profiling

The utility of alpha-hydroxy esters stems from their bifunctionality. The alpha-hydroxyl group can participate in hydrogen bonding, act as a nucleophile, or be converted into a leaving group, while the ester moiety is primed for nucleophilic acyl substitution or controlled hydrolysis. Methyl 2-hydroxyhexanoate exhibits specific physicochemical properties that dictate its behavior in both biological systems and synthetic organic environments.

Table 1: Quantitative Physicochemical Properties of Methyl 2-Hydroxyhexanoate

PropertyValueSource
Molecular Formula C7H14O34[4]
Molecular Weight 146.18 g/mol 4[4]
Exact Mass 146.094 Da4[4]
Topological Polar Surface Area 46.5 Ų4[4]
Kovats Retention Index 1574 (Standard polar)4[4]

Mechanistic Pathways for Asymmetric Synthesis

The synthesis of enantioenriched alpha-hydroxy esters relies heavily on the stereoselective reduction of prochiral alpha-keto esters. Traditional chemical methods utilize chiral transition metal catalysts, such as palladium dicationic complexes or ruthenium-based hydrogenation systems, which achieve high enantiomeric excess (ee) but often require harsh conditions or heavy metal remediation[5].

Conversely, biocatalysis offers a highly selective and environmentally benign alternative. Enzymes such as Candida tenuis xylose reductase (XR) or engineered variants of cytochrome P450 BM3 facilitate the asymmetric reduction or direct hydroxylation of aliphatic esters[3][6]. These biocatalysts distinguish between the re and si faces of the prochiral ketone, transferring a hydride from a cofactor (NADH or NADPH) with absolute stereocontrol.

Pathway Keto α-Keto Ester (Prochiral Substrate) Enzyme Biocatalyst (e.g., P450 BM3 / C. tenuis XR) Keto->Enzyme Substrate Binding Product Chiral α-Hydroxy Ester (e.g., Methyl 2-hydroxyhexanoate) Enzyme->Product Stereoselective Reduction Cofactor NAD(P)H Regeneration (GDH / Glucose) Cofactor->Enzyme Hydride Transfer

Biocatalytic reduction pathway for synthesizing chiral alpha-hydroxy esters.

Pharmaceutical and Industrial Applications

The stereocenters established in alpha-hydroxy esters are preserved or inverted during subsequent API synthesis. Key applications include:

  • Tetronic Acids: Alpha-hydroxy esters undergo domino addition-intra-Wittig alkenation sequences to form bioactive tetronic and tetramic acids, which exhibit potent antibiotic and cytotoxic properties[7].

  • 2-Arylpropionic Acids: Chiral alpha-hydroxy esters serve as reagents in the asymmetric synthesis of 2-arylpropionic acids (e.g., ibuprofen, naproxen), a major class of nonsteroidal anti-inflammatory drugs (NSAIDs)[8].

  • Depsipeptides: The alternating ester and amide bonds in macrocyclic depsipeptides—many of which are potent anti-cancer agents—are constructed using enantioenriched alpha-hydroxy esters as foundational building blocks[5].

Standardized Experimental Protocol: Biocatalytic Synthesis of Methyl 2-Hydroxyhexanoate

To ensure reproducibility and self-validation, the following protocol details the biocatalytic synthesis of methyl 2-hydroxyhexanoate using an engineered monooxygenase/reductase system. Every step is designed with internal controls to validate the mechanistic integrity of the reaction.

Protocol Prep 1. Substrate Prep (Methyl 2-oxohexanoate) React 2. Enzymatic Reduction (pH 7.4, 30°C) Prep->React Add Biocatalyst Extract 3. Solvent Extraction (CH2Cl2 + Int. Std) React->Extract Quench & Partition Analyze 4. Chiral GC-MS (ee% Determination) Extract->Analyze Isolate Organic Phase

Experimental workflow for the synthesis and validation of methyl 2-hydroxyhexanoate.

Step 1: Substrate and Cofactor Preparation
  • Procedure: Prepare a 50 mM solution of methyl 2-oxohexanoate in a 100 mM potassium phosphate buffer. Add 10 mM glucose and 1 U/mL glucose dehydrogenase (GDH), alongside 0.5 mM NADP+.

  • Causality & Validation: The phosphate buffer maintains a strict pH of 7.4, preventing base-catalyzed hydrolysis of the ester bond[9]. The GDH/glucose system acts as a cofactor regeneration mechanism. Because stoichiometric NADPH is cost-prohibitive and can cause product inhibition, regenerating NADP+ in situ drives the thermodynamic equilibrium forward, ensuring complete substrate conversion without external intervention.

Step 2: Biocatalytic Reduction
  • Procedure: Introduce the purified biocatalyst (e.g., P450 BM3 variant or C. tenuis XR) at a loading of 1 mg/mL. Incubate the reaction at 30°C under orbital shaking (200 rpm) for 24 hours.

  • Causality & Validation: The temperature is capped at 30°C to preserve the tertiary structure of the enzyme, preventing thermal denaturation[9]. Orbital shaking ensures optimal mass transfer of the hydrophobic substrate into the aqueous medium.

Step 3: Reaction Quenching and Extraction
  • Procedure: Quench the reaction by adding an equal volume of cold dichloromethane (CH2Cl2). Spike the mixture with a known concentration of 2-methyl butyrate as an internal standard[3]. Vortex vigorously and centrifuge at 4000 x g for 5 minutes to separate the phases.

  • Causality & Validation: The non-polar organic solvent instantly denatures the enzyme, halting the reaction at a precise time point. The addition of the internal standard (2-methyl butyrate) prior to phase separation is a critical self-validating step; it allows the researcher to mathematically account for any volumetric losses during extraction, ensuring that final yield calculations are absolute.

Step 4: Chiral GC-MS Analysis
  • Procedure: Extract the lower organic layer, dry over anhydrous MgSO4, and inject 1 µL into a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with a chiral stationary phase column (e.g., Cyclodextrin-based).

  • Causality & Validation: Anhydrous MgSO4 removes residual water that could degrade the GC column. The chiral stationary phase interacts differentially with the (R)- and (S)-enantiomers of methyl 2-hydroxyhexanoate, eluting them at distinct retention times. This allows for the precise calculation of enantiomeric excess (ee%), validating the stereoselectivity of the chosen biocatalyst[6].

References

  • Methyl 2-hydroxyhexanoate | C7H14O3 | CID 549676 - PubChem - NIH. nih.gov. 4[4]

  • The synthesis of enantioenriched alpha-hydroxy esters. researchgate.net. 5[5]

  • Biocatalysis: A Brief Review - Asian Journal of Research in Chemistry. ajrconline.org. 6[6]

  • Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. nih.gov.9[9]

  • .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. acs.org. 8[8]

  • Synthesis of oxo-fatty acid esters in a whole cell cascade reaction with engineered monooxygenase (P450 BM3). rwth-aachen.de. 3[3]

  • Synthesis of Tetronic Acid Derivatives from Novel Active Esters of α‐Hydroxyacids. researcher.life.7[7]

  • Chemical Composition, Total Phenolic Content, and Antioxidant Activities of the Essential Oils of the Leaves and Fruit Pulp of Annona muricata L. (Soursop) from Ghana. nih.gov. 1[1]

  • Analysis and sensory evaluation of volatile constituents of blackcurrant (Ribes nigrum L.). d-nb.info.

  • Volatile compounds and palynological analysis from pollen pots of stingless bees from the mid-north region of Brazil. scielo.br. 2[2]

Sources

Boiling point and refractive index of pure methyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical characterization and purification of methyl 2-hydroxyhexanoate.

Physicochemical Benchmarks, Purification Protocols, and Applications in Drug Development

Executive Summary

Methyl 2-hydroxyhexanoate (CAS: 68756-64-9), also known as methyl 2-hydroxycaproate, is a critical alpha-hydroxy ester intermediate used in the synthesis of chiral pharmaceuticals, particularly prostaglandin analogs and bioactive depsipeptides.[1][2][3] Its bifunctional nature—possessing both a secondary hydroxyl group and a methyl ester—makes it a versatile electrophile and nucleophile. However, this same reactivity renders it susceptible to hydrolysis and oligomerization, making the accurate determination of its boiling point (BP) and refractive index (RI) not just physical constants, but essential indicators of purity and stability.

This guide provides a rigorous technical framework for the synthesis, purification, and characterization of methyl 2-hydroxyhexanoate, tailored for researchers requiring high-fidelity data for regulatory and experimental validation.

Part 1: Physicochemical Profile[4][5]

The following values represent the authoritative benchmarks for pure methyl 2-hydroxyhexanoate. Note the distinction between atmospheric and reduced-pressure boiling points, which is critical for preventing thermal degradation during purification.

PropertyValueCondition / NoteSource
Boiling Point (Atmospheric) 189.0 – 190.0 °C Extrapolated @ 760 mmHg.[4] Not recommended for distillation due to decomposition risk.[1, 2]
Boiling Point (Vacuum) 111.0 °C @ 50 mmHg. Standard purification parameter.[3]
Refractive Index (

)
1.428 – 1.434 @ 20°C. Value dependent on enantiomeric purity and moisture content.[1, 4]
Density 1.005 g/cm³ @ 25°C (Predicted/Experimental average).[3]
Flash Point 71 °C (160 °F) Closed Cup. Combustible liquid.[5][1]
LogP 0.98 Octanol/Water partition coefficient (Estimated).[4][1]
Technical Insight: The Vacuum Necessity

Alpha-hydroxy esters are prone to intermolecular transesterification (lactonization) at high temperatures. While the atmospheric boiling point is theoretically ~190°C, heating the compound to this temperature often leads to the formation of cyclic dimers (dilactides) or linear oligomers. Vacuum distillation at <50 mmHg is the only validated method for isolation.

Part 2: Thermodynamic & Optical Theory
2.1 Boiling Point Elevation & Intermolecular Forces

Methyl 2-hydroxyhexanoate exhibits a significantly higher boiling point than its non-hydroxylated parent, methyl hexanoate (BP ~151°C). This +40°C shift is driven by intermolecular hydrogen bonding between the


-hydroxyl proton of one molecule and the carbonyl oxygen of another.
  • Implication: Any depression in the observed boiling point often signals the presence of water (azeotrope formation) or methanol (hydrolysis byproduct), rather than just solvent contamination.

2.2 Refractive Index as a Purity Proxy

The refractive index (RI) is a rapid, non-destructive quality control metric. For methyl 2-hydroxyhexanoate, the theoretical molar refractivity is influenced by the polarizability of the ester linkage and the hydroxyl group.

  • Temperature Dependence: The RI changes inversely with temperature at a rate of approximately

    
    .
    
  • Protocol: Measurements must be strictly controlled at 20°C. A deviation of ±1°C introduces an error of ±0.00045, which exceeds the tolerance for pharmaceutical intermediate specifications (typically ±0.0002).

Part 3: Experimental Protocols
3.1 Synthesis & Purification Workflow

The following protocol outlines the conversion of 2-hydroxyhexanoic acid to its methyl ester, followed by vacuum fractionation.

Reagents: 2-Hydroxyhexanoic acid (1.0 eq), Methanol (anhydrous, 10 eq), Thionyl chloride (1.1 eq) or Sulfuric acid (cat.).

Step-by-Step Methodology:

  • Esterification: Dissolve 2-hydroxyhexanoic acid in anhydrous methanol under inert atmosphere (

    
    ).
    
  • Activation: Add thionyl chloride dropwise at 0°C to generate in situ HCl (driving the equilibrium forward) and scavenge water.

  • Reflux: Heat to mild reflux (65°C) for 2–4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 7:3).

  • Work-up: Concentrate in vacuo to remove excess methanol. Redissolve in

    
    , wash with saturated 
    
    
    
    (to remove unreacted acid), then brine. Dry over
    
    
    .
  • Purification (Critical): Perform fractional distillation under reduced pressure.

Visualization: Synthesis & Purification Logic

SynthesisWorkflow Start 2-Hydroxyhexanoic Acid Reagent MeOH + SOCl2 (0°C -> Reflux) Start->Reagent Activation Crude Crude Ester + Impurities Reagent->Crude Esterification Wash NaHCO3 Wash (Remove Acid) Crude->Wash Quench/Extract Distill Vacuum Distillation (111°C @ 50mmHg) Wash->Distill Dry & Conc. Final Pure Methyl 2-hydroxyhexanoate Distill->Final Fractionation

Figure 1: Critical path for the synthesis and isolation of pure methyl 2-hydroxyhexanoate, emphasizing the vacuum distillation step to prevent thermal degradation.

3.2 Refractive Index Measurement Protocol

Equipment: Abbe Refractometer or Digital Refractometer (e.g., Anton Paar Abbemat).

  • Calibration: Verify instrument using degassed, deionized water (

    
    ) and a contact liquid standard (e.g., 1-bromonaphthalene) if using a prism method.
    
  • Sample Prep: Ensure the sample is free of micro-bubbles. Filter through a 0.45 µm PTFE syringe filter if particulate matter is suspected.

  • Loading: Place 2–3 drops onto the main prism. Close the daylight plate immediately to prevent evaporation of volatile impurities which could locally alter the composition.

  • Equilibration: Allow 30–60 seconds for thermal equilibrium at 20°C.

  • Reading: Record the value to four decimal places.

    • Correction: If measuring at temperature

      
      , apply the correction:
      
      
      
      
Part 4: Applications in Drug Development

Methyl 2-hydroxyhexanoate is not merely a solvent; it is a chiral pool building block .

  • Prostaglandin Synthesis: The (S)-enantiomer is a precursor for the "omega chain" of certain prostaglandin analogs. The stereochemistry at the C2 position is preserved during mild ester hydrolysis or reduction.

  • Depsipeptides: Used in the solid-phase synthesis of depsipeptides (peptide analogs where an amide bond is replaced by an ester bond), conferring resistance to proteolytic degradation.

  • Chiral Resolution: The racemic ester can be kinetically resolved using lipases (e.g., Candida antarctica Lipase B), yielding optically pure acids and esters for downstream coupling [5].

Visualization: Chiral Utility Pathway

ChiralUtility Racemic Racemic Methyl 2-hydroxyhexanoate Lipase Enzymatic Resolution (CAL-B Lipase) Racemic->Lipase S_Ester (S)-Ester (Unreacted) Lipase->S_Ester Kinetic Resolution R_Acid (R)-Acid (Hydrolyzed) Lipase->R_Acid Pharma Prostaglandin Analogs S_Ester->Pharma Reduction/Coupling Depsi Peptidomimetics (Depsipeptides) S_Ester->Depsi Coupling

Figure 2: Workflow for the enzymatic resolution of the racemic ester into enantiomerically pure building blocks for pharmaceutical synthesis.

References
  • The Good Scents Company. (2023). Methyl 2-hydroxyhexanoate: Physicochemical Properties and Safety Data. Retrieved from [Link]

  • PubChem. (2024).[1] Methyl 2-hydroxyhexanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1998). Enzymatic Resolution of Alpha-Hydroxy Esters. Org. Synth. 1998, 75, 28. (Contextual grounding for chiral resolution applications). Retrieved from [Link]

Sources

Navigating the Unknown: A Toxicological and Safety Assessment of Methyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the fast-paced world of pharmaceutical and chemical research, novel molecules are synthesized daily. While these compounds hold immense promise, they also present a significant challenge: a lack of comprehensive safety and toxicological data. This guide provides an in-depth analysis of methyl 2-hydroxyhexanoate (CAS No. 68756-64-9), a chiral intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited publicly available toxicological data for this specific compound, this whitepaper will employ a precautionary, science-based approach. By examining the toxicological profiles of structurally similar analogs—methyl 3-hydroxyhexanoate and methyl hexanoate—we will construct a framework for risk assessment and safe handling protocols, empowering researchers to work safely with under-characterized chemical entities.

The Subject: Methyl 2-Hydroxyhexanoate - Knowns and Unknowns

Methyl 2-hydroxyhexanoate is a valuable building block in organic synthesis, prized for its functional groups and chiral center.[1] However, a thorough review of scientific literature and regulatory databases reveals a significant gap in our understanding of its biological effects and potential hazards.

Table 1: Physicochemical Properties of Methyl 2-Hydroxyhexanoate

PropertyValueSource
CAS Number 68756-64-9
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance Colorless to pale yellow clear liquid (estimated)[2]
Boiling Point 189.00 to 190.00 °C @ 760.00 mm Hg (estimated)[2]
Flash Point 160.00 °F (71.00 °C) (estimated)[2]
Solubility Soluble in alcohol; Water solubility estimated at 5.298e+004 mg/L @ 25 °C[2]

Critically, comprehensive toxicological endpoints for methyl 2-hydroxyhexanoate have not been determined.[2] Searches for its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, pictograms, and hazard statements have yielded no results.[2] This absence of data necessitates a conservative approach to handling, grounded in the analysis of structural analogs.

The Analog Approach: Inferring Hazards from Molecular Neighbors

In toxicology, the principle of "read-across" allows for the prediction of a substance's properties by using data from structurally similar chemicals. This is a scientifically valid approach when used judiciously. For this assessment, we will analyze two key analogs:

  • Methyl 3-hydroxyhexanoate (CAS No. 21188-58-9): An isomer of our target compound, differing only in the position of the hydroxyl group.

  • Methyl Hexanoate (CAS No. 106-70-7): The parent ester without the hydroxyl group.

The comparison of these two analogs is particularly instructive, as it will highlight how a small structural modification—the addition and position of a hydroxyl group—can dramatically alter a molecule's toxicological profile.

G cluster_0 Hazard Assessment for Under-Characterized Compounds A Identify Target Compound (Methyl 2-Hydroxyhexanoate) B Conduct Thorough Literature & Database Search A->B C Data Gap Identified (No Toxicity Data) B->C D Select Structural Analogs (Methyl 3-Hydroxyhexanoate, Methyl Hexanoate) C->D E Gather & Analyze Analog Data (SDS, GHS, Tox Studies) D->E F Comparative Hazard Assessment (Identify 'Worst-Case' Hazards) E->F G Develop Precautionary Safe Handling Protocol (Based on Analogs) F->G

Figure 1: Workflow for hazard assessment of a chemical with limited data.

Comparative Toxicological Profile of Analogs

The following sections summarize the known hazards of our selected analogs. This comparison underscores the necessity of treating methyl 2-hydroxyhexanoate with caution, assuming it may possess the hazards of its most reactive neighbor until proven otherwise.

GHS Classification: A Tale of Two Molecules

The GHS classification provides a standardized summary of a chemical's hazards. The difference between our two analogs is stark.

Table 2: GHS Classification Comparison of Structural Analogs

AnalogGHS Pictogram(s)Signal WordHazard Statement(s)Source(s)
Methyl 3-Hydroxyhexanoate

Danger H318: Causes serious eye damage.[3]
Methyl Hexanoate

Warning H226: Flammable liquid and vapor.[2][4][5]

This comparison is a critical finding. The presence of a hydroxyl group on the third carbon in methyl 3-hydroxyhexanoate introduces a significant eye hazard that is absent in the parent ester, methyl hexanoate . This strongly suggests that methyl 2-hydroxyhexanoate, which also possesses a hydroxyl group, should be treated as a potential cause of serious eye damage.

Summary of Toxicological Data

A deeper dive into the toxicological data reveals further nuances.

Table 3: Toxicological Data Summary for Structural Analogs

Toxicological EndpointMethyl 3-HydroxyhexanoateMethyl Hexanoate
Acute Oral Toxicity Data not availableLD50 >2,000 mg/kg (rat)[2]
Acute Dermal Toxicity Data not availableLD50 > 5,000 mg/kg (guinea pig)[6]
Acute Inhalation Toxicity Data not availableLC50 14,000 mg/m³/2H (mouse)[6][7]
Skin Corrosion/Irritation Data not availableGenerally considered not an irritant[2], though one source classifies it as a skin irritant[8].
Serious Eye Damage/Irritation Causes serious eye damage (Category 1) Generally considered not an irritant[2].
Respiratory/Skin Sensitization Data not availableNo sensitizing effects known[2].
Germ Cell Mutagenicity Data not availableData not available
Carcinogenicity Data not availableNot listed as a carcinogen by IARC, NTP, or OSHA[2].
Reproductive Toxicity Data not availableNot classified for reproductive toxicity[2].

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment on methyl 3-hydroxyhexanoate, evaluating it for genotoxicity, respiratory toxicity, and skin sensitization, among other endpoints.[9] While the detailed results are not publicly available, the existence of this assessment indicates its use in consumer products and a more complex profile than its parent ester.

Conversely, methyl hexanoate exhibits a generally low order of toxicity.[2][7] It is not considered a significant irritant and lacks warnings for sensitization or carcinogenicity.[2] Its primary hazard is flammability.[2][4]

Recommended Safe Handling Protocol for Methyl 2-Hydroxyhexanoate

Given the data from the structural analogs, a conservative, "worst-case" approach to handling methyl 2-hydroxyhexanoate is warranted. The protocol should assume the compound is both a flammable liquid (like methyl hexanoate) and capable of causing serious eye damage (like methyl 3-hydroxyhexanoate).

Experimental Workflow and Engineering Controls

G cluster_workflow Safe Handling Workflow A Risk Assessment (Assume Eye Damage & Flammability) B Work in Chemical Fume Hood A->B C Don PPE (Gloves, Goggles, Lab Coat) B->C D Ground Equipment (Prevent Static Discharge) C->D E Perform Experiment (Avoid Aerosol Generation) D->E F Segregate & Label Waste (Hazardous Waste) E->F G Decontaminate Work Area F->G H Remove PPE & Wash Hands G->H

Figure 2: Recommended experimental workflow for handling methyl 2-hydroxyhexanoate.

Step-by-Step Protocol:

  • Engineering Controls: All work with methyl 2-hydroxyhexanoate must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are immediately accessible.[8]

  • Ignition Source Control: Due to the flammability hazard inherited from the methyl hexanoate analog, all sources of ignition (open flames, hot plates, static electricity, spark-producing equipment) must be eliminated from the work area.[1] Use non-sparking tools and ground all equipment.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing.[8]

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and change them immediately if contamination occurs.

    • Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.

  • Handling Procedures:

    • Avoid direct contact with skin and eyes.

    • Dispense the liquid carefully to avoid splashing and the generation of mists or aerosols.

    • Keep containers tightly closed when not in use.[4]

  • Spill and Emergency Procedures:

    • Small Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[8]

    • Large Spills: Evacuate the area. If safe to do so, contain the spill and prevent entry into drains. Contact your institution's environmental health and safety department.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids.[1][8] Keep away from heat, sparks, and oxidizing agents.[1]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[2]

Conclusion: A Framework for Chemical Safety

The case of methyl 2-hydroxyhexanoate serves as a critical reminder of the challenges and responsibilities inherent in working with novel or under-characterized chemical compounds. While a complete toxicological profile remains elusive, a systematic, evidence-based approach using structural analogs provides a robust framework for establishing safe handling practices.

The analysis of methyl 3-hydroxyhexanoate and methyl hexanoate reveals that researchers must assume methyl 2-hydroxyhexanoate is, at a minimum, a flammable liquid that can cause serious eye damage . This conservative assumption is the cornerstone of a responsible safety culture. As the scientific community continues to synthesize new molecules, this methodology of "navigating the unknown" through comparative analysis and precautionary principles will be essential to protecting the health and safety of the researchers who are at the forefront of innovation.

References

  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: Methyl Hexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 519845, Methyl 3-hydroxyhexanoate. Retrieved from [Link]

  • Fisher Scientific (2024, February 5). SAFETY DATA SHEET: Methyl hexanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl hexanoate. Retrieved from [Link]

  • Grokipedia. (n.d.). Methyl hexanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-hydroxyhexanoate. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 549676, Methyl 2-hydroxyhexanoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). methyl 2-hydroxyhexanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 3-hydroxyhexanoate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl hexanoate. Retrieved from [Link]

  • Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, methyl 3-hydroxyhexanoate, CAS Registry Number 21188-58-9. Food and Chemical Toxicology, 138 Suppl 1, 111195. Retrieved from [Link]

Sources

Difference between methyl 2-hydroxyhexanoate and methyl 3-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Isomeric Divergence of Methyl 2-hydroxyhexanoate and Methyl 3-hydroxyhexanoate

Executive Overview

In the fields of analytical chemistry, flavor profiling, and biopolymer development, distinguishing between closely related positional isomers is a critical analytical challenge. Methyl 2-hydroxyhexanoate (M2HH) and Methyl 3-hydroxyhexanoate (M3HH) are two such isomers, sharing the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol [1]. However, the migration of the hydroxyl group from the alpha (C2) to the beta (C3) position fundamentally alters their chemical reactivity, biological origin, and mass spectrometric fragmentation patterns.

This whitepaper provides a comprehensive analysis of these two esters, focusing on their structural divergence, metabolic significance in polyhydroxyalkanoate (PHA) biosynthesis, and the exact analytical methodologies required to differentiate and quantify them in complex matrices.

Structural and Thermodynamic Divergence

The core difference between M2HH and M3HH lies in the proximity of the hydroxyl (-OH) group to the ester carbonyl (-COOCH₃).

  • Methyl 2-hydroxyhexanoate (Alpha-Hydroxy Ester): The hydroxyl group is on the alpha carbon. This proximity allows for intramolecular hydrogen bonding with the carbonyl oxygen, forming a stable five-membered ring conformation. This stabilization slightly alters its boiling point and makes it a valuable chiral building block in asymmetric synthesis[2].

  • Methyl 3-hydroxyhexanoate (Beta-Hydroxy Ester): The hydroxyl group is on the beta carbon. The increased distance from the electron-withdrawing carbonyl group reduces the inductive effect on the hydroxyl proton. Beta-hydroxy esters are highly susceptible to dehydration (elimination of water) under acidic or basic conditions to form alpha,beta-unsaturated esters, a reactivity profile not shared by their alpha-hydroxy counterparts[1][3].

Table 1: Physicochemical and Structural Comparison
PropertyMethyl 2-hydroxyhexanoate (M2HH)Methyl 3-hydroxyhexanoate (M3HH)
CAS Registry Number 68756-64-921188-58-9[1]
SMILES String CCCCC(O)C(=O)OCCCCC(O)CC(=O)OC[1]
Hydroxyl Position Alpha (C2)Beta (C3)
Primary Occurrence Natural extractives[4]Pineapple flavor, PHA biopolymers[1][3]
FEMA Number N/A3508[1]
Organoleptic Profile Mild, extractive-likeEthereal, fruity, sweet pineapple[5][6]

Biological and Metabolic Significance

While M2HH is occasionally identified in specific plant extractives, M3HH holds profound significance in industrial biotechnology and metabolic engineering.

M3HH is the methyl ester derivative of 3-hydroxyhexanoic acid, a medium-chain-length (MCL) monomer crucial to the production of Polyhydroxyalkanoates (PHAs) [7]. Bacteria such as Cupriavidus necator (formerly Ralstonia eutropha) are engineered to accumulate copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(HB-co-HHx)] as carbon and energy storage compounds[8][9]. The incorporation of the 3-hydroxyhexanoate monomer reduces the crystallinity of the bioplastic, making it more flexible and commercially viable compared to brittle pure polyhydroxybutyrate (PHB)[7][8].

To quantify the HHx fraction in these biopolymers, researchers subject the bacterial biomass to acidic methanolysis, which cleaves the polymer chain and converts the 3-hydroxyhexanoate monomers directly into Methyl 3-hydroxyhexanoate for GC-MS analysis[8][10].

PHA_Pathway A Plant Oil / Fatty Acids B Beta-Oxidation Pathway A->B Metabolism C Enoyl-CoA B->C Intermediates D (R)-3-Hydroxyhexanoyl-CoA C->D Hydratase (PhaJ) E PHA Synthase (PhaC) D->E Polymerization F P(HB-co-HHx) Polymer E->F Accumulation G Acidic Methanolysis F->G Extraction & Derivatization H Methyl 3-hydroxyhexanoate (GC-MS Analyte) G->H Cleavage & Methylation

Metabolic pathway of PHA biosynthesis and subsequent analytical conversion to M3HH.

Analytical Resolution: GC-MS Fragmentation Dynamics

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is the gold standard for differentiating these isomers. Because they have identical molecular weights (m/z 146), their identification relies entirely on their unique fragmentation patterns dictated by the hydroxyl group's position[11][12].

Fragmentation of M2HH (Alpha-Hydroxy): Alpha-hydroxy esters predominantly undergo alpha-cleavage relative to the carbonyl group or the hydroxyl group. The cleavage of the C1-C2 bond results in the loss of the methoxycarbonyl radical (•COOCH₃, loss of 59 Da), leaving a prominent oxygen-stabilized alkyl fragment[13][14].

Fragmentation of M3HH (Beta-Hydroxy): Beta-hydroxy esters exhibit a highly diagnostic fragmentation pattern. The presence of the gamma-hydrogen (on C4) relative to the ester carbonyl allows for the McLafferty rearrangement , a signature beta-cleavage accompanied by a hydrogen transfer[13][15]. Furthermore, M3HH readily undergoes the loss of water (-18 Da) and the loss of a methoxy radical (•OCH₃, -31 Da) to form stabilized acylium ions[11][13]. The peak at m/z 103 (cleavage between C2 and C3) is highly characteristic of beta-hydroxy methyl esters[11][13].

GCMS_Cleavage Root Isomeric Differentiation by GC-MS M2HH Methyl 2-hydroxyhexanoate (Alpha-Hydroxy Ester) Root->M2HH M3HH Methyl 3-hydroxyhexanoate (Beta-Hydroxy Ester) Root->M3HH Frag2 Alpha-Cleavage Loss of -COOCH3 (-59 Da) M2HH->Frag2 Frag3 McLafferty Rearrangement & C2-C3 Cleavage M3HH->Frag3 Ion2 Prominent Alkyl/Hydroxy Fragment Frag2->Ion2 Ion3 Characteristic m/z 103 Ion & Loss of Water (-18 Da) Frag3->Ion3

GC-MS fragmentation logic for differentiating alpha- and beta-hydroxyhexanoate esters.

Validated Experimental Protocol: Methanolysis of PHA to M3HH

To accurately quantify the 3-hydroxyhexanoate fraction in bacterial PHA using M3HH as the analyte, the polymer must be completely depolymerized and transesterified. The following protocol is adapted from validated high-cell-density fermentation analyses[7][8][10].

Materials Required:
  • Lyophilized bacterial cells (e.g., engineered C. necator)

  • Acidified Methanol (15% v/v Sulfuric Acid in Methanol)

  • Chloroform (HPLC grade)

  • Internal Standard: Benzoic acid methyl ester or Methyl heptanoate

  • Deionized water

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15–20 mg of lyophilized bacterial cells into a robust, borosilicate glass screw-cap test tube with a Teflon-lined cap.

  • Reagent Addition: Add 2.0 mL of Chloroform and 2.0 mL of Acidified Methanol (15% H₂SO₄) to the tube. Introduce 1.0 mL of the internal standard solution (e.g., 1 mg/mL in chloroform)[8].

  • Transesterification (Methanolysis): Seal the tubes tightly. Incubate in a heated block or oil bath at 100°C for exactly 2.5 hours [8]. Causality: This specific temperature and duration ensure complete cleavage of the PHA ester bonds without causing thermal degradation of the resulting M3HH monomers.

  • Quenching and Phase Separation: Remove the tubes and cool them to room temperature on ice. Add 1.0 mL of deionized water to quench the reaction and vigorously vortex for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 3,000 x g for 5 minutes to achieve a sharp phase separation. The lower organic phase (chloroform) contains the M3HH and other methyl esters.

  • GC-MS Injection: Carefully extract 1.0 µL of the lower organic phase and inject it into a GC-MS equipped with a polar column (e.g., DB-Wax, 30 m × 0.32 mm × 0.5 µm)[8].

  • Instrument Parameters: Use a split ratio of 30:1. Hold the oven at 80°C for 5 min, ramp at 20°C/min to 220°C, and hold for 5 min[7][8]. Quantify M3HH by comparing the integrated peak area against a pure Methyl 3-hydroxyhexanoate standard curve[8][10].

References

  • PubChem CID 549676 (Methyl 2-hydroxyhexanoate) . National Center for Biotechnology Information. Available at:[Link]

  • PubChem CID 519845 (Methyl 3-hydroxyhexanoate) . National Center for Biotechnology Information. Available at:[Link]

  • Chemical Properties of Hexanoic acid, 2-hydroxy-, methyl ester . Cheméo. Available at:[Link]

  • Methyl 2-hydroxyhexanoate, 68756-64-9 . The Good Scents Company. Available at:[Link]

  • Showing Compound Methyl-beta-hydroxyhexanoate (FDB003805) . FooDB. Available at:[Link]

  • Production of Poly(3-Hydroxybutyrate-co-3-Hydroxyhexanoate) from Plant Oil by Engineered Ralstonia eutropha Strains . Budde et al., Applied and Environmental Microbiology (ASM Journals). Available at:[Link]

  • Production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) by Ralstonia eutropha in high cell density palm oil fermentations . Budde et al., PMC / SFU. Available at:[Link]

  • Properties of Degradable Polyhydroxyalkanoates (PHAs) Synthesized by a New Strain, Cupriavidus necator IBP/SFU-1 . MDPI. Available at:[Link]

  • Hexanoic acid, 3-hydroxy-, methyl ester - Mass spectrum (electron ionization) . NIST WebBook. Available at:[Link]

  • GCMS Section 6.14 - Fragmentation of Esters . Whitman College. Available at:[Link]

  • Mass Spectrometry Fragmentation Patterns . HSC Chemistry – Science Ready. Available at:[Link]

  • Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods . MDPI. Available at:[Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) . YouTube. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Asymmetric Synthesis of Methyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral α-Hydroxy Esters

Optically active α-hydroxy esters are pivotal chiral building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and flavor compounds.[1] Methyl 2-hydroxyhexanoate, with its chiral center at the C2 position, is a valuable intermediate whose stereochemistry is crucial for the biological efficacy of the final product. The synthesis of this compound in an enantiomerically pure form is a significant objective in modern organic chemistry.

This technical guide provides an in-depth exploration of two robust and highly selective methods for the asymmetric synthesis of methyl 2-hydroxyhexanoate: transition metal-catalyzed asymmetric hydrogenation and whole-cell biocatalytic reduction. These approaches offer distinct advantages and represent the state-of-the-art in enantioselective synthesis. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols to enable successful synthesis.

Strategy 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Methyl 2-Oxohexanoate

The asymmetric hydrogenation of prochiral ketones is one of the most powerful and reliable methods for producing chiral alcohols.[2] This approach utilizes a chiral catalyst to stereoselectively deliver hydrogen to one of the two enantiotopic faces of the carbonyl group. For the synthesis of methyl 2-hydroxyhexanoate, this involves the reduction of the corresponding α-keto ester, methyl 2-oxohexanoate.

Causality Behind Experimental Choices: The Noyori-Ikariya Bifunctional Mechanism

The remarkable efficiency and enantioselectivity of many ruthenium-based catalysts for ketone hydrogenation are explained by the metal-ligand bifunctional mechanism, first proposed by Noyori and Ikariya.[3][4] Unlike conventional mechanisms that involve direct coordination of the substrate to the metal center, this pathway operates through the "outer coordination sphere" of a stable 18-electron ruthenium hydride complex.[3][5]

The catalyst, typically a complex of Ruthenium(II) with a chiral diphosphine ligand (e.g., BINAP) and a chiral 1,2-diamine ligand (e.g., DPEN), functions in a concerted manner. A hydride (H⁻) from the metal and a proton (H⁺) from a coordinated amine ligand are simultaneously transferred to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.[3] The chirality of the diphosphine and diamine ligands creates a highly structured and chiral environment that dictates which face of the ketone is reduced, thus controlling the stereochemical outcome.[5]

Asymmetric_Hydrogenation_Mechanism cluster_cycle Catalytic Cycle precatalyst [RuCl₂(diphosphine)(diamine)] Precatalyst active_catalyst [RuH₂(diphosphine)(diamine)] 18e⁻ Active Catalyst precatalyst->active_catalyst ts Six-Membered Transition State active_catalyst->ts product_complex [RuH(product-amine)(diphosphine)]⁺ ts->product_complex product_complex->active_catalyst alcohol Methyl 2-hydroxyhexanoate (Chiral Product) ketone Methyl 2-oxohexanoate h2 H₂

Caption: Catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
Data Presentation: Performance of Chiral Ru-Catalysts

The choice of ligands and reaction conditions significantly impacts the reaction's efficiency and selectivity. The use of ionic liquids as the reaction medium has also been shown to be effective, allowing for catalyst recycling.[6][7]

Catalyst SystemLigandS/C RatioH₂ Pressure (atm)Temp. (°C)Yield (%)ee (%)Reference
[RuCl(p-cymene)((S,S)-TsDPEN)](S,S)-TsDPEN1000828>9998 (R)[4]
Ru(OAc)₂((S)-BINAP)(S)-BINAP20001005010096 (S)[8]
[RuCl₂((S)-P-Phos)(DMF)₂](S)-P-Phos1005050>9995.4 (S)[6][7]
Ru-NNP ComplexCinchona-derived NNP10005060>9999.9 (S)[2]
Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative procedure based on established methods for the asymmetric hydrogenation of α-keto esters using a chiral Ruthenium catalyst.[2][4][6]

PART 1: Materials & Reagents

  • Substrate: Methyl 2-oxohexanoate

  • Catalyst: [RuCl₂((S)-xyl-P-Phos)(DMF)₂] or similar chiral Ru-precatalyst

  • Solvent: Anhydrous, degassed methanol or 2-propanol

  • Hydrogen Source: High-purity hydrogen gas (H₂)

  • Equipment: High-pressure autoclave/reactor equipped with a magnetic stir bar, gas inlet, and pressure gauge; Schlenk line for inert atmosphere techniques; rotary evaporator; silica gel for chromatography.

PART 2: Safety Precautions

  • Hydrogen Gas: H₂ is highly flammable and can form explosive mixtures with air. Conduct the reaction in a well-ventilated fume hood away from ignition sources. Ensure the reactor is properly sealed and pressure-tested.

  • Ruthenium Catalysts: Handle catalysts under an inert atmosphere (e.g., argon or nitrogen) as they can be air-sensitive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Solvents: Methanol is toxic and flammable. Handle in a fume hood.

PART 3: Step-by-Step Procedure

  • Reactor Preparation: Thoroughly dry the autoclave and purge it with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Charging the Reactor: Under an inert atmosphere, add the chiral Ruthenium precatalyst (e.g., 0.001 to 0.01 molar equivalents relative to the substrate) to the reactor.

  • Substrate and Solvent Addition: Add methyl 2-oxohexanoate (1.0 eq) followed by the degassed solvent (e.g., methanol, to a concentration of 0.5-1.0 M).

  • Sealing and Purging: Seal the autoclave securely. Purge the system by pressurizing with H₂ gas to ~5 atm and then carefully venting three times to remove any residual air.

  • Reaction Execution: Pressurize the reactor to the desired H₂ pressure (e.g., 50 atm). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 50 °C).

  • Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen consumption). The reaction is typically complete within 4-24 hours. For analytical monitoring, small aliquots can be carefully withdrawn (after cooling and depressurizing) to be analyzed by GC or TLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Open the reactor in a fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure methyl 2-hydroxyhexanoate.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

Strategy 2: Biocatalytic Reduction using Whole-Cell Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[9] The asymmetric reduction of α-keto esters can be achieved with exceptional enantioselectivity using oxidoreductase enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[10][11] These enzymes are often used within whole microbial cells, such as baker's yeast (Saccharomyces cerevisiae) or engineered E. coli, which provides a convenient and cost-effective "package" for the enzyme and its necessary cofactor regeneration system.[12][13]

Causality Behind Experimental Choices: Enzyme Specificity and Cofactor Recycling

The core principle of biocatalytic reduction is the enzyme-mediated transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the prochiral ketone. The enzyme's active site is an intricate, three-dimensional chiral environment that binds the substrate in a specific orientation, allowing for hydride delivery to only one face of the carbonyl group. This strict steric control results in the formation of a single enantiomer of the alcohol product.[11]

A critical challenge in using isolated enzymes is the high cost of the NADPH/NADH cofactor, which is consumed stoichiometrically. Whole-cell systems elegantly solve this problem by using their endogenous metabolic pathways to continuously regenerate the cofactor.[14] For example, when glucose is added as a co-substrate, the cell's metabolism oxidizes it, concurrently reducing NADP⁺ back to NADPH, which can then be used for another round of ketone reduction.[9]

Biocatalytic_Reduction_Cycle cluster_main Whole-Cell Biocatalysis cluster_cofactor Cofactor Cycle cluster_regen Cofactor Regeneration System KRED Ketoreductase (KRED) Enzyme Alcohol Methyl 2-hydroxyhexanoate (S- or R-) KRED->Alcohol Product Release NADP NADP⁺ (Oxidized Cofactor) KRED->NADP Ketone Methyl 2-oxohexanoate Ketone->KRED Substrate Binding NADPH NADPH (Reduced Cofactor) NADPH->KRED Hydride Donation NADPH->NADP GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose (Co-substrate) Glucose->GDH

Caption: Biocatalytic reduction with cofactor regeneration.
Data Presentation: Performance of Biocatalytic Systems

Various microorganisms and isolated enzymes have been successfully employed for the reduction of α-keto esters. The use of bio-based solvents like Cyrene™ can also be beneficial.[10]

BiocatalystSystemCo-substrateTemp. (°C)Yield (%)ee (%)Reference
S. cerevisiae ReductaseOverexpressed in E. coliGlucose3089 (isolated)98 (syn)[12]
Alcohol DehydrogenaseIsolated Enzyme2-Propanol30High>99[10]
A. aromaticum PEDHIsolated EnzymeNADH30>99>99 (S)[11]
Aldo-keto reductaseIsolated EnzymeNADPH30HighHigh[15]
Experimental Protocol: Whole-Cell Bioreduction

This protocol provides a general method for the asymmetric reduction of methyl 2-oxohexanoate using baker's yeast (Saccharomyces cerevisiae), a readily available and effective whole-cell biocatalyst.[9]

PART 1: Materials & Reagents

  • Substrate: Methyl 2-oxohexanoate

  • Biocatalyst: Dry baker's yeast (Saccharomyces cerevisiae)

  • Carbon Source: Glucose or sucrose

  • Medium: Tap water or a suitable buffer (e.g., phosphate buffer, pH 7.0)

  • Extraction Solvent: Ethyl acetate

  • Equipment: Erlenmeyer flask, orbital shaker with temperature control, centrifuge, separatory funnel, rotary evaporator.

PART 2: Safety Precautions

  • This protocol uses generally safe, non-pathogenic microorganisms and reagents. Standard laboratory practices should be followed.

  • The reaction produces carbon dioxide; ensure the reaction flask is not sealed airtight to prevent pressure buildup. Use a cotton plug or fermentation lock.

  • Handle organic solvents in a well-ventilated fume hood.

PART 3: Step-by-Step Procedure

  • Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve glucose (20 g) in warm (30-35 °C) tap water (200 mL). Add dry baker's yeast (10 g) and stir the suspension gently. Allow the yeast to activate at room temperature for 30 minutes.

  • Substrate Addition: Add methyl 2-oxohexanoate (1 g) to the activated yeast suspension. A small amount of a co-solvent like ethanol or DMSO (~1-2% v/v) can be used to aid substrate solubility if needed.

  • Reaction Execution: Stopper the flask with a cotton plug. Place the flask in an orbital shaker set to a moderate speed (e.g., 150 rpm) and a controlled temperature (e.g., 30 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 12 hours). Extract the aliquot with ethyl acetate, and analyze the organic layer by TLC or GC to determine substrate conversion. Reactions are typically complete in 24-72 hours.

  • Work-up (Cell Removal): Once the reaction is complete, transfer the mixture to centrifuge tubes. Centrifuge at 4000-5000 rpm for 10 minutes to pellet the yeast cells. Decant the supernatant.

  • Extraction: Transfer the supernatant to a separatory funnel. Extract the aqueous phase three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization: The crude product can be purified by flash column chromatography if necessary. Confirm the structure via NMR and MS, and determine the enantiomeric excess by chiral GC or HPLC.

Comparative Analysis & Conclusion

FeatureAsymmetric HydrogenationBiocatalytic Reduction
Catalyst Precious metal (Ru, Rh) complexes with complex chiral ligands.Readily available microorganisms or enzymes.
Conditions High pressure (H₂), organic solvents, often elevated temperatures.Atmospheric pressure, aqueous medium, mild temperatures (25-40 °C).
Selectivity Excellent enantioselectivity (often >98% ee).Excellent enantioselectivity (often >99% ee).
Work-up Straightforward extraction and chromatography.Can be more complex due to the aqueous medium and cellular debris.
Scalability Well-established for industrial scale-up.Readily scalable; common in industrial processes.
Environmental Impact Requires organic solvents and heavy metals."Green" process using water as a solvent and biodegradable catalysts.

Both asymmetric hydrogenation and biocatalysis are exceptionally powerful and reliable strategies for synthesizing enantiopure methyl 2-hydroxyhexanoate. The choice between them depends on the specific requirements of the project. Asymmetric hydrogenation offers high throughput and predictability with well-defined catalysts, making it a workhorse in many industrial settings. Biocatalysis provides an environmentally benign, highly selective, and often cost-effective alternative, aligning with the principles of green chemistry. The detailed protocols provided herein serve as a robust starting point for researchers to successfully implement these advanced synthetic methodologies.

References

  • Noyori, R., & Hashiguchi, S. (2003). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]

  • Yi, J., et al. (2005). Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. Canadian Journal of Chemistry. [Link]

  • Martinez-Montero, L., et al. (2021). Biocatalysed reductions of α-ketoesters employing Cyrene TM as cosolvent. Molecular Catalysis. [Link]

  • Various Authors. (2025). The synthesis of enantioenriched alpha-hydroxy esters. ResearchGate. [Link]

  • Stewart, J. D., et al. (2004). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. Organic Letters. [Link]

  • Hollmann, F., et al. (2012). Enantioselective production of alpha-hydroxy carbonyl compounds.
  • Yi, J., et al. (2005). Ruthenium catalyzed asymmetric hydrogenation of α- and β-keto esters in ionic liquids using chiral P-Phos ligand. Ingenta Connect. [Link]

  • Pàez-Ayala, M., et al. (2015). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. [Link]

  • Stewart, J. D., et al. (2005). Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2021). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. RSC Advances. [Link]

  • Wischgoll, S., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic. [Link]

  • Noyori, R. (2005). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences. [Link]

  • MySkinRecipes. (n.d.). methyl 2-hydroxyhexanoate. MySkinRecipes. [Link]

Sources

High-Resolution GC-MS Profiling of Methyl 2-Hydroxyhexanoate: Direct vs. Derivatization Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Gas chromatography-mass spectrometry (GC-MS) method for methyl 2-hydroxyhexanoate Content Type: Application Note & Protocol

Abstract

Methyl 2-hydroxyhexanoate (CAS: 68756-64-9) serves as a critical intermediate in pharmaceutical synthesis and a biomarker in specific metabolic pathways. While its methyl ester moiety suggests volatility suitable for gas chromatography, the


-hydroxyl group introduces significant polarity, leading to peak tailing and adsorption issues on standard non-polar stationary phases. This Application Note details a dual-approach methodology: a Rapid Screening Protocol  utilizing direct injection on polar columns, and a High-Precision Quantitation Protocol  utilizing silylation (TMS derivatization) for trace-level analysis in complex biological matrices.

Introduction & Analyte Chemistry

Methyl 2-hydroxyhexanoate presents a classic analytical dichotomy. The ester functionality allows for gas-phase analysis, but the unmasked hydroxyl group at the C2 position facilitates hydrogen bonding with active sites in the GC inlet and column.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 146.18 g/mol [2]

  • Key Structural Feature:

    
    -Hydroxy ester. The proximity of the hydroxyl to the carbonyl group influences fragmentation patterns (McLafferty rearrangement) and derivatization kinetics.
    
The Analytical Challenge
  • Thermal Instability: At high inlet temperatures (>260°C), the free hydroxyl group can catalyze dehydration or transesterification.

  • Peak Asymmetry: On standard 5%-phenyl columns (e.g., DB-5ms), the underivatized compound exhibits significant tailing (Asymmetry factor > 1.5), compromising integration accuracy.

  • Matrix Interference: In biological samples (plasma, cell culture media), co-eluting hydroxy-fatty acids require high-resolution separation.

Experimental Strategy: The Decision Matrix

We employ a "Fit-for-Purpose" strategy. Select the protocol based on your sensitivity and throughput requirements.

FeatureProtocol A: Direct Injection Protocol B: TMS Derivatization (Gold Standard)
Application Synthesis monitoring, high-concentration samples (>10 ppm).Bioanalysis, trace impurities, metabolite profiling.
Sample Prep Simple dilution.Extraction + Incubation with BSTFA.[3]
Column Polar (WAX type).Non-polar (5%-Phenyl Methylpolysiloxane).
Sensitivity Moderate.High (Improved S/N ratio due to sharp peaks).
Stability Moderate (Inlet activity risk).High (Chemically inert derivative).

Protocol A: Direct Analysis (Rapid Screening)

Scope: Quality control of synthetic intermediates or food flavor analysis.

Chromatographic Conditions
  • Column: DB-WAX UI or equivalent (Polyethylene glycol), 30 m × 0.25 mm × 0.25 µm.

    • Rationale: The polar stationary phase "wets" the polar analyte, reducing adsorption and improving peak shape without derivatization.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (10:1), 240°C. Note: Keep temperature moderate to prevent dehydration.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 10°C/min to 230°C.

    • Hold 5 min.

Mass Spectrometry (EI)
  • Source Temp: 230°C.

  • Scan Range: 35–300 m/z.

  • Diagnostic Ions (Underivatized):

    • m/z 87: Base peak (typically), resulting from

      
      -cleavage of the ester group 
      
      
      
      .
    • m/z 146: Molecular ion

      
      , usually weak.
      
    • m/z 59: Carbomethoxy ion

      
      .
      

Protocol B: TMS Derivatization (High-Precision)

Scope: Drug development (PK/PD studies), metabolomics, and trace analysis (<1 ppm).

Reagents & Materials
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[3]

    • Mechanism: TMCS acts as a catalyst to silylate the sterically hindered secondary hydroxyl group.

  • Solvent: Anhydrous Pyridine (scavenges acid byproducts).

  • Internal Standard: Methyl 2-hydroxyvalerate (structural analog).

Step-by-Step Workflow
Step 1: Sample Extraction[3]
  • Aliquot 100 µL of biological sample (plasma/urine).

  • Add 10 µL Internal Standard (100 µg/mL).

  • Add 400 µL Ethyl Acetate (acidified with 0.1% Formic Acid).

  • Vortex (2 min) and Centrifuge (10,000 x g, 5 min).

  • Transfer supernatant to a glass vial.

  • Evaporate to dryness under

    
     stream at 40°C.
    
Step 2: Derivatization Reaction
  • Add 50 µL Anhydrous Pyridine to the dried residue.

  • Add 50 µL BSTFA + 1% TMCS.

  • Cap tightly and incubate at 60°C for 30 minutes .

    • Critical Control Point: Ensure the vial is moisture-free. Water hydrolyzes the TMS reagent.

  • Cool to room temperature. Transfer to autosampler vial with insert.

Step 3: GC-MS Acquisition
  • Column: DB-5ms UI (5%-Phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

  • Inlet: Splitless (1 min purge), 260°C.

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 15°C/min to 300°C.

    • Hold 3 min.

  • MS Detection:

    • Target Derivative: Methyl 2-((trimethylsilyl)oxy)hexanoate.

    • Molecular Weight: 218.36 g/mol .

    • Quant Ion (SIM): m/z 159 (Characteristic fragment

      
      ).
      
    • Qualifier Ions: m/z 73 (

      
      ), m/z 203 (
      
      
      
      ).

Data Analysis & Fragmentation Mechanisms[4][5][6][7][8][9][10]

Understanding the fragmentation is vital for confirmation.[4] The TMS derivative follows a predictable cleavage pathway driven by the stability of the silicon atom.

Fragmentation Pathway (TMS Derivative)[5]
  • Ionization:

    
     at m/z 218.
    
  • 
    -Cleavage (Dominant):  The bond between C1 (carbonyl) and C2 ( 
    
    
    
    -carbon) breaks.
    • Loss of the carbomethoxy group (

      
      , mass 59).
      
    • Resulting Ion:

      
       at m/z 159 .
      
  • Methyl Loss: Loss of a methyl group from the TMS moiety.

    • Resulting Ion:

      
       at m/z 203 .
      
Comparison Table: Method Performance
ParameterProtocol A (Direct)Protocol B (TMS-Derivatized)
Retention Time (approx) 8.5 min (DB-WAX)12.2 min (DB-5ms)
Peak Width (FWHM) 4.2 sec2.1 sec
LOD (S/N > 3) 50 ng/mL2 ng/mL
Linearity (

)
0.992>0.999

Visualization of Workflows

Analytical Workflow Diagram

G Sample Biological Sample (Plasma/Urine) Extract LLE Extraction (Ethyl Acetate) Sample->Extract Add IS Dry Evaporation (N2 Stream) Extract->Dry Supernatant Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Dry->Deriv Residue GC GC Separation (DB-5ms Column) Deriv->GC Inject MS MS Detection (SIM: m/z 159) GC->MS Elute

Caption: Step-by-step workflow for the high-sensitivity analysis of Methyl 2-hydroxyhexanoate via TMS derivatization.

Fragmentation Logic (TMS Derivative)

Fragmentation Parent Molecular Ion (M+) m/z 218 [Methyl 2-((trimethylsilyl)oxy)hexanoate] AlphaCleavage Alpha-Cleavage (Loss of COOCH3) Parent->AlphaCleavage MethylLoss Methyl Loss (Loss of CH3 from TMS) Parent->MethylLoss BasePeak Base Peak m/z 159 [CH3(CH2)3-CH-OTMS]+ AlphaCleavage->BasePeak - 59 Da Ion203 Ion m/z 203 [M - 15]+ MethylLoss->Ion203 - 15 Da

Caption: EI Fragmentation pathway for the TMS derivative, highlighting the formation of the diagnostic m/z 159 quantitation ion.

Troubleshooting & Optimization

  • Incomplete Derivatization:

    • Symptom:[5] Presence of underivatized peak (m/z 87) or broad tailing peaks.

    • Fix: Ensure pyridine is anhydrous. Increase incubation time to 60 min.

  • Column Overload:

    • Symptom:[5] Fronting peaks.

    • Fix: Increase split ratio or dilute sample. The TMS derivative is highly volatile; avoid splitless injection for high concentrations (>10 µg/mL).

  • Ghost Peaks:

    • Symptom:[5] Peaks at m/z 73, 147, 207, 281 (Cyclosiloxanes).

    • Fix: Septum bleed or column degradation. Trim column inlet and replace septum.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Hexanoic acid, 2-hydroxy-, methyl ester. National Institute of Standards and Technology.[2] [Link]

  • Li, X., et al. (2023). Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • FooDB. (2010).[6] Methyl 3-hydroxyhexanoate (Isomer reference). [Link]

Sources

Procedure for hydrolysis of methyl 2-hydroxyhexanoate to 2-hydroxyhexanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHM-205

Abstract & Scope

This application note details the optimized protocol for the saponification of methyl 2-hydroxyhexanoate (CAS: 16705-26-7) to 2-hydroxyhexanoic acid (CAS: 6064-63-7). While ester hydrolysis is a fundamental transformation,


-hydroxy esters require specific attention to prevent racemization (if chiral) and intermolecular esterification (oligomerization) during isolation. This guide utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system, offering a balance of mildness and solubility that superior to standard methanolic NaOH protocols for lipophilic substrates.

Scientific Foundation

Mechanistic Insight

The reaction proceeds via a BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

  • Nucleophilic Attack: The hydroxide ion (:OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Collapse: The intermediate collapses, expelling the methoxide leaving group (:OMe⁻) to form the carboxylic acid.

  • Deprotonation (Driving Force): The generated methoxide immediately deprotonates the carboxylic acid to form the carboxylate salt. This step is irreversible and drives the equilibrium to completion.

Strategic Reagent Selection
  • Lithium Hydroxide (LiOH): Preferred over NaOH or KOH for sensitive esters. The lithium cation acts as a weak Lewis acid, coordinating with the carbonyl oxygen to enhance electrophilicity without requiring elevated temperatures, thus minimizing the risk of

    
    -epimerization [1].
    
  • THF/Water (3:1): Methyl 2-hydroxyhexanoate is lipophilic. Standard aqueous base leads to biphasic mixtures and slow kinetics. THF solubilizes the ester, while water dissolves the base, creating a homogeneous system that accelerates the reaction rate [2].

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
Methyl 2-hydroxyhexanoate 146.181.0Substrate
LiOH·H₂O 41.961.5 - 2.0Hydrolysis Reagent
Tetrahydrofuran (THF) 72.11SolventSolubilizer (Organic)
Water (Deionized) 18.02SolventSolubilizer (Base)
HCl (1M) 36.46ExcessAcidification (Workup)
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Rotary evaporator (Bath temp < 40°C).

  • pH meter or universal indicator paper.

  • Separatory funnel.

Experimental Protocol

Step 1: Reaction Setup
  • Dissolve Methyl 2-hydroxyhexanoate (1.0 g, 6.84 mmol) in THF (12 mL).

  • Prepare a solution of LiOH·H₂O (430 mg, 10.26 mmol, 1.5 eq) in Water (4 mL).

  • Cool the THF solution to 0°C using an ice bath.

  • Add the aqueous LiOH solution dropwise to the THF solution with vigorous stirring.

    • Note: The mixture may become slightly cloudy initially but should clarify as the reaction proceeds.

Step 2: Reaction Monitoring
  • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours .

  • Checkpoint: Monitor by TLC (System: 30% EtOAc in Hexanes). The ester spot (

    
    ) should disappear; the product acid will stay at the baseline or streak. Alternatively, use GC-MS.
    
Step 3: Workup & Acidification

Critical Step: The product is an


-hydroxy acid (AHA). Improper acidification or overheating can lead to lactide formation (dimerization).
  • Concentration: Remove the bulk of the THF on a rotary evaporator at 30°C . Do not distill to dryness; leave the aqueous phase.

  • Washing (Optional): If the starting material was impure, wash the basic aqueous layer once with diethyl ether (10 mL) to remove non-polar impurities. Discard the organic wash.

  • Acidification: Cool the aqueous residue to 0°C. Slowly add 1M HCl dropwise while stirring until the pH reaches ~2.0 .

    • Why pH 2.0? The pKa of 2-hydroxyhexanoic acid is approx 3.86 [3].[1] To ensure full protonation for extraction, pH must be

      
       units below the pKa.
      
Step 4: Isolation
  • Extract the cloudy acidic mixture with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Combine the organic layers.[2][3]

  • Wash with Brine (saturated NaCl) (

    
     mL) to remove residual water/acid.
    
  • Dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filter and concentrate under reduced pressure (Rotovap).

    • Caution: Keep bath temperature < 40°C . High heat promotes intermolecular esterification (oligomerization).

Step 5: Final Product
  • Appearance: Colorless to pale yellow viscous oil or low-melting solid (MP: 60–62°C).

  • Yield: Expect 85–95%.

  • Storage: Store at -20°C to prevent slow oligomerization.

Visualizations

Reaction Logic Flow

ReactionFlow Start Methyl 2-hydroxyhexanoate (Lipophilic) Solvent THF/Water System (Homogeneous) Start->Solvent Dissolution Intermed Tetrahedral Intermediate Solvent->Intermed LiOH, 0°C Salt Lithium 2-hydroxyhexanoate (Water Soluble) Intermed->Salt -MeOH Acid 2-Hydroxyhexanoic Acid (Product) Salt->Acid HCl (pH < 2.0)

Caption: Step-wise transformation from lipophilic ester to hydrophilic salt, ending with the free acid.

Workup & Purification Decision Tree

Workup RxnMix Reaction Mixture (THF/H2O/Li-Salt) Evap Evaporate THF (Keep Aqueous) RxnMix->Evap Wash Wash w/ Ether (Remove Impurities) Evap->Wash Optional Acidify Acidify with 1M HCl to pH 2.0 Wash->Acidify Aqueous Layer Extract Extract w/ EtOAc Acidify->Extract Dry Dry (Na2SO4) & Concentrate <40°C Extract->Dry Final Pure 2-Hydroxyhexanoic Acid Dry->Final

Caption: Critical isolation steps to ensure high purity and prevent oligomerization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete hydrolysis or poor extraction.Check pH of aqueous layer before extraction. It must be < 2.0. Increase EtOAc volume.
Product is a Solid Gum Oligomerization (Polyester formation).Avoid heating >40°C during concentration. Do not store neat at RT for long periods.
Racemization Reaction temperature too high or base too strong.Ensure reaction stays at RT or below. Stick to LiOH rather than KOH/NaOH.
Emulsion THF remaining in aqueous phase.Ensure THF is fully evaporated before the extraction step. Add brine to break emulsions.

References

  • Organic Syntheses Procedure (Analogous Protocol)

    • Ethyl (R)-2-fluorohexanoate Hydrolysis.[3] This protocol validates the use of hydroxide bases for hexanoate derivatives and establishes the acidification/extraction workup standards.

    • Source:

  • Solvent Effects in Hydrolysis

    • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
    • Source:

  • Compound Properties (2-Hydroxyhexanoic Acid)

    • PubChem Compound Summary for CID 6995511. Contains pKa, solubility, and safety data.[1]

    • Source:

Sources

Application Note: High-Efficiency Kinetic Resolution of Methyl 2-Hydroxyhexanoate via Lipase-Catalyzed Transesterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Lipase-catalyzed transesterification of methyl 2-hydroxyhexanoate Content Type: Detailed Application Notes and Protocols

Abstract & Scope

Chiral


-hydroxy acids are critical synthons in the pharmaceutical industry, serving as precursors for ACE inhibitors, antitumor agents, and semi-synthetic antibiotics. This guide details the Kinetic Resolution (KR)  of racemic methyl 2-hydroxyhexanoate using immobilized Candida antarctica Lipase B (CALB). Unlike hydrolytic methods, this protocol utilizes irreversible transesterification  in organic media, ensuring high enantiomeric excess (

) and simplified downstream processing.

Scientific Foundation & Mechanism

The Biocatalytic System

The resolution relies on the enzyme's ability to discriminate between the enantiomers of the secondary alcohol moiety.

  • Enzyme: Novozym 435 (CALB immobilized on macroporous acrylic resin).[1] It is chosen for its extreme stability in organic solvents and broad substrate specificity.

  • Acyl Donor: Vinyl Acetate.[2] The use of enol esters is strategic; the leaving group (vinyl alcohol) tautomerizes instantly to acetaldehyde, rendering the reaction irreversible and driving the equilibrium toward product formation.

  • Stereoselectivity (Kazlauskas Rule): CALB generally favors the acylation of the (

    
    )-enantiomer of secondary alcohols. In this system, the (
    
    
    
    )-methyl 2-hydroxyhexanoate is acetylated to form the (
    
    
    )-acetate, leaving the (
    
    
    )-alcohol unreacted.
Reaction Mechanism: Ping-Pong Bi-Bi

The reaction follows a Ping-Pong Bi-Bi mechanism involving a Serine-Histidine-Aspartate catalytic triad.

Lipase_Mechanism Enz Free Lipase (Ser-OH) Complex1 Michaelis Complex 1 Enz->Complex1 + Vinyl Acetate AcylDonor Acyl Donor (Vinyl Acetate) AcylEnz Acyl-Enzyme Intermediate Complex1->AcylEnz - Vinyl Alcohol (-> Acetaldehyde) Complex2 Michaelis Complex 2 AcylEnz->Complex2 + (R)-Alcohol Product1 Byproduct (Acetaldehyde) Substrate Substrate (Rac-Alcohol) Complex2->Enz + (R)-Acetate Product2 Product (R)-Acetate Complex2->Product2 Release

Figure 1: Ping-Pong Bi-Bi mechanism for lipase-catalyzed acetylation. The release of acetaldehyde makes the first step irreversible.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Substrate Methyl 2-hydroxyhexanoate (>98%)Racemic starting material.
Enzyme Novozym 435 (Novozymes)Biocatalyst (>10,000 PLU/g).
Acyl Donor Vinyl Acetate (Anhydrous)Irreversible acetylation agent.
Solvent MTBE or Toluene (Anhydrous)Reaction medium (LogP optimized).
Desiccant Molecular Sieves (4Å)Prevent hydrolytic side reactions.
Pre-Reaction Setup (Critical)
  • Enzyme Drying: Although Novozym 435 is robust, store it in a desiccator. For ultra-sensitive kinetics, dry over

    
     in a vacuum for 24h.
    
  • Solvent Drying: Water activity (

    
    ) controls enzyme flexibility. While some water is needed for the enzyme's structural integrity, excess water causes hydrolysis of the ester moiety. Use solvents dried over 4Å molecular sieves (residual water < 0.01%).
    
Standard Operating Procedure (SOP)

Step 1: Reaction Initiation

  • In a 20 mL screw-cap glass vial, dissolve 1 mmol (146 mg) of racemic methyl 2-hydroxyhexanoate in 5 mL of anhydrous MTBE (Methyl tert-butyl ether).

  • Add 3 mmol (276 µL) of Vinyl Acetate (3 equivalents).

  • Add 50 mg of Novozym 435.

  • Optional: Add 100 mg of activated 4Å molecular sieves.

  • Seal the vial tightly to prevent evaporation of vinyl acetate.

Step 2: Incubation

  • Place the vial in an orbital shaker incubator.

  • Conditions: 40°C, 250 rpm.

  • Duration: Typical equilibrium is reached between 4 to 24 hours depending on enzyme loading.

Step 3: Monitoring (Process Control)

  • Sample 50 µL of the reaction mixture at t = 1, 2, 4, 8, and 24 hours.

  • Filter the sample through a 0.22 µm PTFE syringe filter (to remove enzyme).

  • Dilute with 500 µL of mobile phase (Hexane/IPA) for HPLC or suitable solvent for GC.

  • Stop Criteria: The reaction should be stopped when conversion (

    
    ) reaches ~50%. Pushing beyond 50% reduces the enantiomeric excess of the remaining substrate (
    
    
    
    ).

Step 4: Workup & Purification

  • Termination: Filter the reaction mixture through a sintered glass funnel or a simple filter paper to recover the immobilized enzyme.

    • Note: Novozym 435 can be washed with acetone, dried, and reused up to 5-10 times.

  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove solvent and residual vinyl acetate/acetaldehyde.

  • Separation: The residue contains (S)-methyl 2-hydroxyhexanoate (alcohol) and (R)-methyl 2-acetoxyhexanoate (ester).

    • Method: Flash Column Chromatography on Silica Gel (60-200 mesh).

    • Eluent: Hexane:Ethyl Acetate gradient (starts 95:5 -> 80:20). The acetate elutes first (less polar), followed by the alcohol.

Analytical Methods & Calculations

Chromatographic Conditions

To determine Enantiomeric Excess (


), chiral chromatography is required.[3]
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (ester absorption).

  • Expected Elution: The (

    
    )-acetate generally elutes before the (
    
    
    
    )-alcohol, but standards must be injected to confirm.
Key Calculations

Do not rely solely on conversion. Calculate the Enantiomeric Ratio (E) , which describes the intrinsic selectivity of the enzyme.






  • Target: An E-value > 100 indicates an excellent resolution. If E < 20, optimize solvent or temperature.

Process Optimization Workflow

The following decision tree outlines how to optimize the reaction if initial results are suboptimal.

Optimization_Workflow Start Initial Screening (MTBE, 40°C, CALB) CheckE Calculate E-value Start->CheckE HighE E > 100 Proceed to Scale-up CheckE->HighE Good Selectivity LowE E < 20 Optimization Required CheckE->LowE Poor Selectivity Branch1 Change Solvent (Try Toluene or DIPE) LowE->Branch1 Solvent Effects Branch2 Lower Temperature (Try 25°C or 4°C) LowE->Branch2 Thermodynamic Control Branch3 Change Acyl Donor (Try Isopropenyl Acetate) LowE->Branch3 Steric/Electronic Branch1->CheckE Branch2->CheckE Branch3->CheckE

Figure 2: Optimization workflow for lipase-catalyzed kinetic resolution.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (<10% in 24h) Enzyme inactivation or water inhibition.Ensure solvents are anhydrous. Increase enzyme loading to 100 mg/mmol.
Low Enantioselectivity (E < 10) Non-specific background reaction or wrong solvent.Switch to a more hydrophobic solvent (Hexane, Toluene). Lower the temperature to 25°C.
Side Reactions Hydrolysis of the methyl ester group.[4]Strictly exclude water (add molecular sieves). Ensure the lipase used is CALB (specific for secondary alcohols) and not a non-specific esterase.
Enzyme Aggregation Mechanical shear or solvent polarity.Use an orbital shaker instead of magnetic stirring (which grinds the beads).

References

  • Anderson, E. M., et al. (1998). "Kinetic resolution of secondary alcohols using Candida antarctica lipase B." Biocatalysis and Biotransformation. Link

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron: Asymmetry. Link

  • Kazlauskas, R. J., et al. (1991). "A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa." Journal of Organic Chemistry. Link

  • Novozymes A/S. (2023). "Novozym 435 Application Manual." Link

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link

Sources

Application Note: Precision Synthesis of Biodegradable Polyesters via Methyl 2-Hydroxyhexanoate Initiation

Author: BenchChem Technical Support Team. Date: March 2026


-Hydroxy Ester Initiators

Executive Summary & Scientific Rationale

This guide details the synthesis of biodegradable polyesters—specifically Poly(


-caprolactone) (PCL) and Polylactide (PLA)—using Methyl 2-hydroxyhexanoate (M2HH)  as a functional initiator.

While primary alcohols (e.g., benzyl alcohol) are standard initiators for Ring-Opening Polymerization (ROP), M2HH offers a distinct advantage in End-Group Engineering . M2HH is a lipophilic


-hydroxy ester. Its incorporation at the polymer chain end introduces a hydrophobic hexanoate moiety and a terminal methyl ester.

Key Technical Advantages:

  • Hydrophobicity Tuning: The hexanoate tail increases the lipophilicity of the chain end, influencing the critical micelle concentration (CMC) when these polymers are used in amphiphilic block copolymers for drug delivery.

  • Functional Versatility: The terminal methyl ester provided by M2HH is a "latent" functional group, available for post-polymerization modification (e.g., aminolysis) to attach targeting ligands or dyes.

  • Secondary Hydroxyl Specificity: M2HH initiates via a secondary hydroxyl group. Unlike primary alcohols, this requires precise kinetic control to ensure initiation rates (

    
    ) are competitive with propagation rates (
    
    
    
    ) to maintain low dispersity (
    
    
    ).

Mechanistic Principles

The synthesis proceeds via Coordination-Insertion ROP , typically catalyzed by Tin(II) 2-ethylhexanoate (


).
The Challenge of Secondary Hydroxyls

M2HH possesses a secondary hydroxyl group (


-OH). In ROP kinetics, 

-OH groups are sterically more hindered than primary ones. If

, the polymerization will suffer from "slow initiation," leading to:
  • Broad molecular weight distribution (

    
    ).
    
  • Higher than predicted molecular weights (

    
    ).
    

Optimization Strategy: To counteract slow initiation, this protocol utilizes high-temperature bulk polymerization or high-concentration solution polymerization to drive the coordination step.

Reaction Pathway[1][2][3]
  • Catalyst Activation:

    
     undergoes ligand exchange with the M2HH initiator to form the active Tin(II)-alkoxide species.
    
  • Coordination: The carbonyl oxygen of the monomer (CL or LA) coordinates to the Tin center.

  • Insertion: The nucleophilic alkoxide (derived from M2HH) attacks the coordinated carbonyl, cleaving the ring (acyl-oxygen bond scission) and regenerating the active alkoxide at the chain end.

ROP_Mechanism M2HH Initiator (Methyl 2-hydroxyhexanoate) ActiveSn Active Species Sn-Alkoxide Complex M2HH->ActiveSn Ligand Exchange SnOct Catalyst Sn(Oct)2 SnOct->ActiveSn Coordination Coordination (Monomer -> Sn) ActiveSn->Coordination Monomer Monomer (Caprolactone/Lactide) Monomer->Coordination Insertion Insertion & Ring Opening Coordination->Insertion Nucleophilic Attack Insertion->Coordination Chain Growth (Cycle) Polymer Polymer Chain (M2HH End-Capped) Insertion->Polymer Propagation

Figure 1: Coordination-Insertion Mechanism. The secondary hydroxyl of M2HH exchanges with the Tin catalyst to form the active propagating species.

Experimental Protocols

Materials Preparation (Critical)

Water is the enemy of ROP. It acts as a chain-transfer agent, lowering molecular weight and broadening dispersity.

  • Monomer (

    
    -Caprolactone):  Dry over 
    
    
    
    for 24h, then distill under reduced pressure. Store over 4Å molecular sieves under Argon.
  • Initiator (M2HH): Dry over

    
    , filter, and store in a desiccator. For ultra-low dispersity, distill under vacuum.
    
  • Catalyst (

    
    ):  Use fresh or distill under vacuum. Store in a glovebox.
    
  • Solvent (Toluene): Reflux over Sodium/Benzophenone and distill (blue color indicates dryness).

Protocol A: Bulk Polymerization of -Caprolactone (PCL)

Best for: High molecular weight PCL, solvent-free green chemistry.

Target


:  10,000  g/mol
Monomer/Initiator Ratio (

):
~88
  • Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cycle vacuum/Argon (3x).

  • Charging: Under Argon flow, add:

    • Methyl 2-hydroxyhexanoate (M2HH): 14.6 mg (0.1 mmol)

    • 
      -Caprolactone: 1.0 g (8.76 mmol)
      
    • 
      : 10 
      
      
      
      L of a 0.1 M stock solution in dry toluene (approx 0.001 mmol).
    • Note: Keep Catalyst/Initiator ratio

      
       1/100 to 1/50.
      
  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed tube in a thermostated oil bath at 130°C .

    • Reasoning: Higher temperature (130°C vs standard 110°C) helps overcome the steric hindrance of the secondary hydroxyl initiator.

  • Reaction Time: Stir for 24 hours. Viscosity will increase significantly.

  • Quenching: Cool to room temperature. Dissolve the solid plug in minimal Dichloromethane (DCM) (~5 mL).

  • Purification: Precipitate dropwise into 100 mL of cold Methanol (-20°C) with vigorous stirring. Filter the white solid.

  • Drying: Dry in a vacuum oven at 40°C for 24h.

Protocol B: Solution Polymerization of L-Lactide (PLA)

Best for: Precise control of PLA stereochemistry and lower viscosity handling.

  • Setup: Flame-dry a Schlenk flask.

  • Charging: In a glovebox, add:

    • L-Lactide (recrystallized): 2.0 g (13.8 mmol)

    • M2HH: 29.2 mg (0.2 mmol)

    • Anhydrous Toluene: 10 mL (Target concentration ~1-2 M).

    • 
      : 0.05 eq relative to initiator.
      
  • Polymerization: Heat to 110°C under Argon atmosphere.

  • Monitoring: Monitor conversion via

    
     NMR (methine proton shift).
    
  • Workup: Dilute with DCM, precipitate in cold Methanol/Hexane (1:1), filter, and vacuum dry.

Characterization & Validation

NMR Spectroscopy (End-Group Analysis)

This is the primary method to validate that M2HH actually initiated the chain.

  • Technique:

    
     NMR (400 MHz, 
    
    
    
    ).
  • Diagnostic Signals:

    • Polymer Backbone (PCL):

      
       4.06 (triplet, 
      
      
      
      ),
      
      
      2.30 (triplet,
      
      
      ).
    • Initiator End-Group (M2HH): Look for the methyl ester singlet at

      
       3.6-3.7 ppm  and the multiplet of the methine proton adjacent to the ester oxygen.
      
  • Mn Calculation:

    
    
    
Gel Permeation Chromatography (GPC)
  • Purpose: Determine Dispersity (

    
    ).
    
  • Expectation: Successful initiation by M2HH should yield monomodal peaks. If a bimodal peak appears, it indicates thermal initiation (impurities/water) competing with M2HH.

Data Summary Table
ParameterPCL Synthesis (Bulk)PLA Synthesis (Solution)
Temperature 130°C110°C
Time 24 Hours12-18 Hours
Conversion (Typical) > 95%85-90%
Target

10 - 50 kDa10 - 30 kDa
Typical Dispersity (

)
1.1 - 1.31.1 - 1.25
Appearance White Semi-crystalline SolidWhite/Clear Amorphous Solid

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Polymerization cluster_workup Phase 3: Workup Step1 Dry Monomer (CaH2 / Distillation) Step3 Charge Schlenk Tube (Ar Atmosphere) Step1->Step3 Step2 Dry M2HH (MgSO4 / Vacuum) Step2->Step3 Step4 Heat to 130°C (24 Hours) Step3->Step4 Step5 Quench & Dissolve (DCM) Step4->Step5 Step6 Precipitate (Cold Methanol) Step5->Step6 Step7 Vacuum Dry Step6->Step7

Figure 2: Experimental workflow for the bulk polymerization of PCL initiated by M2HH.

References

  • Mechanism of Sn(Oct)2 ROP: Kricheldorf, H. R., et al. "Polylactones: 4. Cationic polymerization of lactide by means of alkyl triflates." Polymer, 1995. Link

  • Kinetics of Secondary Alcohols: Storey, R. F., & Sherman, J. W.

    
    -caprolactone." Macromolecules, 2002.[1] Link
    
  • Functional Initiators in ROP: Ryner, M., et al. "Catalytic Ring-Opening Polymerization of Lactones and Lactides." Biomacromolecules, 2001. Link

  • End-Group Analysis: Coady, D. J., et al. "Functionalized Poly(alpha-hydroxy acid)s via Ring-Opening Polymerization." ACS Macro Letters, 2013. Link

  • M2HH Chemical Data: PubChem Compound Summary for Methyl 2-hydroxyhexanoate. Link

Sources

Solvent selection for extraction of methyl 2-hydroxyhexanoate from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Solvent Selection for the Extraction of Methyl 2-hydroxyhexanoate


-hydroxy esters.

Part 1: Executive Summary & Core Challenge

The Challenge: Methyl 2-hydroxyhexanoate (M2HH) presents a distinct isolation challenge due to its physicochemical "ambidexterity." With a calculated LogP of approximately 1.0–1.3 and a boiling point of ~190°C, M2HH sits in the transition zone between water-solubility and lipid-solubility.

Standard extraction protocols often fail because M2HH partitions poorly into non-polar solvents (like heptane) but is too lipophilic to remain fully solvated in water, yet hydrophilic enough to suffer significant yield loss in the aqueous raffinate if the phase interface is not manipulated. Furthermore, as a secondary alcohol, it is prone to emulsion formation due to hydrogen bonding at the interphase.

The Solution: This guide details a "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) protocol. We prioritize 2-Methyltetrahydrofuran (2-MeTHF) as the solvent of choice, offering superior phase separation and higher bio-based sustainability compared to traditional Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Part 2: Physicochemical Analysis & Solvent Selection

Hansen Solubility Parameters (HSP)

To select the optimal solvent, we must match the solute's energy density with the solvent. M2HH contains a non-polar butyl tail (


), a polar ester group (

), and a hydroxyl group capable of hydrogen bonding (

).
  • Dispersion (

    
    ):  The C6 chain requires a solvent with moderate dispersive force.
    
  • Polarity (

    
    ):  The ester functionality requires a solvent with moderate dipole moment.
    
  • H-Bonding (

    
    ):  The -OH group is the critical differentiator. Hydrocarbon solvents (Hexane) lack the 
    
    
    
    capacity to solvate the hydroxyl group effectively, leading to poor recovery.
Solvent Candidate Assessment

The following table compares potential solvents against M2HH properties.

SolventLogPBoiling Point (°C)Greenness Score*Recovery PotentialRecommendation
2-MeTHF 1.8580High (Bio-based)Excellent Primary Choice. Forms sharp interface; low water miscibility.
Ethyl Acetate 0.7377ModerateGoodSecondary Choice. High water miscibility (8%) requires brine wash.
CPME 1.59106HighGoodAlternative. Good for high-temp extractions; resists peroxides.
DCM 1.2540Critical Fail HighAvoid. Environmental hazard; prone to severe emulsions.
MTBE 0.9455Low/ModerateModerateAvoid. Groundwater contaminant concerns; poor phase cut.

*> Greenness Score based on ACS GCI and CHEM21 selection guides.

Part 3: Strategic Decision Workflow

The following logic gate ensures the correct protocol is applied based on the reaction matrix (e.g., biocatalytic reduction vs. chemical esterification).

SolventSelection Start Start: Reaction Mixture Analysis CheckpH Check pH Start->CheckpH IsAcidic Acidic (pH < 4) CheckpH->IsAcidic Unreacted Acid? IsBasic Basic (pH > 8) CheckpH->IsBasic Biocatalysis buffer? SolventChoice Select Solvent Strategy CheckpH->SolventChoice Neutral Neutralize Adjust to pH 6.5 - 7.5 (Protect Ester Hydrolysis) IsAcidic->Neutralize IsBasic->Neutralize Neutralize->SolventChoice RouteGreen Route A: Green/Sustainable (2-MeTHF) SolventChoice->RouteGreen Preferred RouteLegacy Route B: Legacy/Standard (Ethyl Acetate) SolventChoice->RouteLegacy Alternative AddSalt Add NaCl (Saturation) 'Salting Out' RouteGreen->AddSalt RouteLegacy->AddSalt Extract Perform Extraction (3x) V_org : V_aq = 1:2 AddSalt->Extract Dry Dry Organic Phase (Na2SO4) Extract->Dry End Evaporate & Isolate M2HH Dry->End

Figure 1: Decision matrix for solvent selection and pre-treatment of M2HH reaction mixtures.

Part 4: Detailed Experimental Protocol

Objective: Isolation of Methyl 2-hydroxyhexanoate from an aqueous reaction mixture (20 mL scale).

Materials:
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [CAS: 96-47-9].

  • Salt: Sodium Chloride (NaCl), analytical grade.

  • Drying Agent: Sodium Sulfate (anhydrous).

  • Equipment: 50 mL Separatory Funnel, Rotatory Evaporator.

Step-by-Step Methodology:
  • Matrix Preparation (The "Salting Out" Effect):

    • Action: To the aqueous reaction mixture (20 mL), add solid NaCl until saturation is reached (approx. 6g for 20 mL).

    • Mechanism:[1][2] This increases the ionic strength of the aqueous phase (

      
      ). As ions hydrate, they "steal" water molecules that were solvating the M2HH. This dramatically increases the partition coefficient (
      
      
      
      ) of M2HH, forcing it into the organic phase.
    • Validation: Ensure salt is fully dissolved or a small amount of solid remains at the bottom.

  • pH Adjustment:

    • Action: Verify pH is between 6.0 and 7.5.

    • Caution: M2HH is an ester.[3][4] pH > 9.0 risks saponification (hydrolysis) back to the acid. pH < 3.0 is generally safe but unnecessary unless removing amine impurities.

  • Extraction (Triple Pass):

    • Action: Add 10 mL of 2-MeTHF (0.5 : 1 ratio relative to aqueous phase).

    • Agitation: Shake vigorously for 30 seconds. Vent frequently.

    • Settling: Allow layers to separate.[5][6]

    • Observation: 2-MeTHF (Density ~0.86 g/mL) will be the top layer .

    • Repeat: Collect the organic (top) layer.[6] Repeat this step two more times with fresh solvent. Combine all organic fractions.

  • Emulsion Management (Troubleshooting):

    • If an emulsion forms (common with biocatalytic mixtures containing proteins):

      • Do not shake violently; use a gentle rocking motion.

      • Filter the mixture through a pad of Celite to remove protein aggregates.

      • Add a small amount (1-2 mL) of saturated brine if not already saturated.

  • Washing & Drying:

    • Wash: Wash the combined organic phase once with 5 mL saturated brine to remove any co-extracted water.

    • Dry: Add anhydrous Na₂SO₄ (approx 2-3g) to the organic flask. Swirl and let sit for 10 minutes. The solution should be clear, and the drying agent should flow freely (not clump).

  • Concentration:

    • Action: Filter off the drying agent. Remove solvent via rotary evaporation at 40°C / 150 mbar.

    • Note: M2HH has a high boiling point (~190°C), so risk of product loss via evaporation is low, provided vacuum is not excessive (< 10 mbar).

Part 5: Scientific Validation & Quality Assurance

To ensure the protocol is self-validating, perform the following checks:

1. Thin Layer Chromatography (TLC):

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: KMnO₄ stain (M2HH oxidizes to the alpha-keto ester, appearing as a yellow spot on purple background) or Phosphomolybdic Acid (PMA).

  • Check: Spot the aqueous raffinate after the 3rd extraction. If a spot is visible, a 4th extraction is required.

2. NMR Validation:

  • Check for the characteristic proton signal of the methine group adjacent to the hydroxyl (

    
    ) around 4.1–4.3 ppm.
    
  • Check for solvent peaks. 2-MeTHF has distinct multiplets at 1.8–2.0 ppm. Ensure these are removed during drying.

Part 6: References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). [1][7]

  • Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862. 8

  • PubChem. (2025).[9] "Methyl 2-hydroxyhexanoate - Physical Properties." National Library of Medicine. 9[1][7]

  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook." CRC Press. 10

  • EPA. (2024).[1] "Risk Management for Methylene Chloride (Dichloromethane)." United States Environmental Protection Agency.[1] 11

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Detection of Alpha-Hydroxy Esters

[1][2][3]

Abstract

Alpha-hydroxy esters (AHEs)—such as lactates, mandelates, and HMTB esters—are critical intermediates in pharmaceutical synthesis and cosmetic formulations. Their analysis presents two distinct challenges: weak UV chromophores (limiting sensitivity) and chiral centers (requiring enantiomeric resolution). This guide provides three targeted protocols: (1) Direct Reversed-Phase HPLC for bulk purity, (2) Normal-Phase Chiral HPLC for enantiomeric excess (ee) determination, and (3) Pre-column Derivatization for trace analysis.

Introduction & Detection Challenges

The Chromophore Limitation

Alpha-hydroxy esters lack extended conjugation. Their UV absorption relies on the

200–210 nm
  • Implication: At this wavelength, common solvents (acetone, ethyl acetate) and additives (TFA) become opaque.

  • Solution: Use "UV-transparent" solvents (Acetonitrile, Methanol) and phosphate buffers.

The Hydrolysis Risk

AHEs are susceptible to hydrolysis, converting back to the parent alpha-hydroxy acid and alcohol in the presence of water and extreme pH.

  • Implication: In Reversed-Phase (RP) chromatography, the aqueous mobile phase can degrade the sample during the run if conditions are too acidic (< pH 2) or basic (> pH 8).

  • Solution: Maintain mobile phase pH between 3.0–5.0 and limit autosampler residence time.

Method Selection Decision Tree

Use the following logic to select the appropriate protocol for your analyte.

MethodSelectionStartStart: Sample CharacterizationIsChiralIs Enantiomeric Purity Required?Start->IsChiralIsTraceIs Concentration < 10 µg/mL?IsChiral->IsTraceNoMethodBProtocol B: Chiral NP-HPLC(Enantiomeric Excess)IsChiral->MethodBYesMethodAProtocol A: Direct RP-HPLC(Purity/Potency)IsTrace->MethodANo (Bulk Analysis)MethodCProtocol C: Derivatization(Trace Analysis)IsTrace->MethodCYes (Low UV Signal)

Figure 1: Decision matrix for selecting the optimal HPLC workflow based on chirality and sensitivity requirements.

Protocol A: Direct Reversed-Phase HPLC (Purity & Potency)

Best for: Quality control of ethyl lactate, methyl mandelate, and non-chiral purity assessments.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1) End-capped, 4.6 × 150 mm, 3.5 µmHigh carbon load provides retention for moderately polar esters. End-capping reduces tailing from free hydroxyls.
Mobile Phase A 10 mM Potassium Phosphate (pH 3.0)Suppresses silanol activity; pH 3.0 minimizes ester hydrolysis risk compared to TFA (pH 1.0).
Mobile Phase B Acetonitrile (HPLC Grade)Lower UV cutoff (190 nm) than Methanol (205 nm), essential for detection at 210 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Wavelength 210 nm (Bandwidth 4 nm)Maxima for ester carbonyl. Reference wavelength: 360 nm (to subtract drift).
Temperature 30°CControls viscosity and retention time reproducibility.
Step-by-Step Procedure
  • System Prep: Flush system with 100% water, then 50:50 Water/ACN to remove any storage solvents.

  • Mobile Phase Prep: Dissolve 1.36 g

    
     in 1 L water. Adjust pH to 3.0 with dilute phosphoric acid. Filter through 0.22 µm nylon filter.
    
  • Equilibration: Run 10% B Isocratic for 20 mins.

  • Gradient Profile:

    • 0–2 min: 10% B (Hold)

    • 2–12 min: 10%

      
       60% B (Linear Gradient)
      
    • 12–15 min: 60% B (Wash)

    • 15.1 min: 10% B (Re-equilibrate for 5 mins)

  • Sample Dilution: Dissolve sample in 50:50 Water/ACN. Inject immediately. Do not store aqueous samples >24 hours.

Protocol B: Chiral Normal-Phase HPLC (Enantiomeric Separation)

Best for: Determining the ee % of Methyl Mandelate, Ethyl Lactate, or HMTB esters. Critical Insight: Reversed-phase chiral methods often fail for esters because water promotes on-column hydrolysis, leading to "ghost peaks" of the free acid. Normal Phase (NP) is superior here.

Chromatographic Conditions
ParameterSettingRationale
Column Chiralcel OD-H or Chiralpak AD-H (250 × 4.6 mm, 5 µm)Polysaccharide-based CSPs (Cellulose/Amylose tris-3,5-dimethylphenylcarbamate) offer broadest selectivity for carbonyl-containing esters.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Classic NP mix. Hexane provides low viscosity; IPA modulates hydrogen bonding with the chiral selector.
Flow Rate 0.5 – 1.0 mL/minLower flow rate improves resolution (

) in chiral mechanisms.
Detection UV 215 nm or 220 nmHexane allows detection down to 200 nm.
Temperature 20°C – 25°CLower temperature often increases separation factor (

) in chiral chromatography.
Optimization Strategy

If baseline resolution (

  • Reduce IPA: Change ratio to 95:5 or 98:2. Less polar modifier increases retention and interaction time with the chiral selector.

  • Switch Alcohol: Substitute Ethanol for Isopropanol. Ethanol is a sharper modifier and can alter the solvation shell of the polymer.

  • Temperature: Lower oven temperature to 15°C.

Protocol C: Pre-Column Derivatization (Trace Analysis)

Best for: Biological samples (plasma/urine) or trace impurity analysis where UV 210 nm is too noisy. Mechanism: Reaction of the

3,5-Dinitrobenzoyl Chloride (DNB-Cl)

Reaction Scheme
Derivatization Protocol
  • Preparation: Prepare a 10 mg/mL solution of DNB-Cl in dry acetonitrile.

  • Reaction:

    • Mix 100 µL Sample (in ACN) + 100 µL DNB-Cl solution + 20 µL Pyridine (catalyst).

    • Vortex and heat at 60°C for 20 minutes.

  • Quenching: Add 200 µL of 1% aqueous acetic acid to quench excess reagent.

  • Analysis: Inject onto the RP-HPLC system (Protocol A).

    • Note: The derivative is more hydrophobic; expect retention time to increase significantly.

    • Detection: Change wavelength to 254 nm (high sensitivity, zero interference).

System Suitability & Troubleshooting

System Suitability Criteria (Mandatory)

Before releasing data, the system must pass these checks:

  • Precision: RSD of peak area < 1.0% (n=5 injections).

  • Tailing Factor (

    
    ): 
    
    
    .
  • Resolution (

    
    ):  > 2.0 between the ester and its hydrolysis product (free acid).
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Split Peaks Hydrolysis in vialPrepare fresh samples; reduce water content in diluent.
Drifting Baseline UV Cutoff interferenceEnsure Acetonitrile is "Gradient Grade" or "Far UV" grade.
Broad Peaks (Chiral) Slow mass transferReduce flow rate to 0.5 mL/min; check column equilibration time (>60 mins required for NP).
Pressure High Salt precipitationNever mix phosphate buffer directly with >80% ACN. Premix or use gradient delay.
Workflow Visualization: The Analysis Loop

AnalysisLoopPrepSample Prep(Fresh Dilution)InjectInjection(10-20 µL)Prep->InjectSepSeparation(C18 or Chiral)Inject->SepDetectDetection(UV 210nm)Sep->DetectCheckCheck Suitability(RSD < 1%)Detect->CheckCheck->PrepFail (Re-prep)Check->InjectPass (Next Sample)

Figure 2: Routine analysis workflow ensuring data integrity through a suitability feedback loop.

References

  • Daicel Chiral Technologies. Chiral Separation of Hydroxy Acids and Esters. Application Note. Available at: [Link] (General reference for polysaccharide column selection).

  • Zaggout, F. et al. (2007).[1] Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.[1] Available at: [Link]

  • FDA/NMPA Standard Methods. Determination of alpha-hydroxy acids in cosmetics. (Method utilizing C18 columns and phosphate buffers). Available at: [Link]

Troubleshooting & Optimization

Minimizing racemization of methyl 2-hydroxyhexanoate during purification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Racemization During Downstream Processing Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary & Core Directive

The Challenge: Methyl 2-hydroxyhexanoate possesses a stereogenic center at the


-position (C2). The presence of the adjacent carbonyl group (ester) and the hydroxyl group renders the C2 proton significantly more acidic (pKa 

13-15 in water,

24 in DMSO) than a standard alkyl proton.

The Mechanism of Failure: Racemization occurs primarily via enolization . Any condition that stabilizes the enol intermediate (planar


 geometry) destroys the stereochemical information. Upon re-protonation, the proton can attack from either face, resulting in a racemic mixture.

Your Goal: Maintain Enantiomeric Excess (ee%) >98% throughout purification.

Troubleshooting Guide (Q&A Format)

Scenario A: "My ee% dropped significantly after a simple aqueous workup."

Diagnosis: pH Excursion. Root Cause: You likely exposed the ester to a pH > 8.0 or < 3.0.


-Hydroxy esters are notoriously sensitive to base-catalyzed enolization. Even weak bases (like saturated 

) can trigger proton exchange if the contact time is prolonged or if the temperature is uncontrolled.

The Fix (Protocol):

  • Cold Quench: Perform all aqueous washes at 0–4°C.

  • pH Control: Avoid strong bases. Use dilute phosphate buffers (pH 6.0–7.0) instead of carbonate bases for neutralization.

  • Rapid Separation: Do not let the organic/aqueous phases sit. Separate immediately.

Self-Validating Step:

  • Pre-Workup Test: Take a 1 mL aliquot of your reaction mixture. Add 1 mL of your intended wash buffer. Vortex for 60 seconds. Analyze organic layer by Chiral GC. If ee% drops by >1%, change the buffer.

Scenario B: "I need to distill the product, but I'm afraid of heat."

Diagnosis: Thermal Racemization. Root Cause: Heat provides the activation energy required to overcome the barrier for proton abstraction, even in the absence of strong bases. Methyl 2-hydroxyhexanoate has a high boiling point at atmospheric pressure (~189°C), which is fatal to optical purity.

The Fix (Protocol):

  • High Vacuum is Mandatory: You must distill at < 5 mmHg.

    • Target Boiling Point: 60–65°C .

    • If the pot temperature exceeds 90°C, stop.

  • Acid Wash the Glassware: Pre-rinse your distillation flask and condenser with 1% HCl in methanol, then dry. This neutralizes alkali residues on the glass surface (glass is inherently slightly basic) that can catalyze racemization at high temperatures.

Data Table: Thermal Risk Profile

ConditionTemperatureTime ExposureRisk Level
Atmospheric Distillation189°C> 10 minsCritical (Complete Racemization)
High Vac (1 mmHg)60°C2 hoursLow
Rotary Evaporator (40°C)40°C1 hourNegligible
Scenario C: "The ee% degraded after Flash Column Chromatography."

Diagnosis: Silica Surface Catalysis. Root Cause: Standard silica gel is slightly acidic (pH ~5-6) but can contain trace metal impurities or "active sites" that catalyze proton exchange. Furthermore, if your eluent contains modifiers like triethylamine (often used to streak-reduce amines), you will instantly racemize the ester.

The Fix (Protocol):

  • Neutralize the Silica: Pre-wash the silica column with 1%

    
     in Hexane is FORBIDDEN  for this chemistry. Instead, use Neutral Alumina  if silica fails, or use "Acid-Washed" silica.
    
  • Solvent Choice: Avoid alcohols in the mobile phase if possible, as they can facilitate proton transfer. Use Hexane/Ethyl Acetate systems.[1]

  • Load Limits: Do not overload. Band broadening increases residence time on the active silica surface.

Scenario D: "The product racemized during storage in the fridge."

Diagnosis: Hydrolysis-Induced Equilibrium. Root Cause: Moisture ingress. If water enters the vial, it hydrolyzes the methyl ester to the acid. The acid/ester equilibrium creates a proton-shuffling environment that facilitates racemization.

The Fix (Protocol):

  • Dryness: Store over activated 4Å molecular sieves.

  • Inert Atmosphere: Flush headspace with Argon (heavier than air), not Nitrogen, for long-term storage.

  • Temperature: -20°C is superior to 4°C.

Visualizing the Failure Mechanism

The following diagram illustrates the base-catalyzed enolization pathway. Note how the hydroxyl group can internally hydrogen bond, potentially stabilizing the transition state or the enol, making the


-proton more labile.

RacemizationMechanism ChiralEster Chiral Ester (S-Form) (Tetrahedral C2) Transition Transition State (H-Bond Stabilization) ChiralEster->Transition Proton Abstraction Base Base (B:) Base->Transition Enolate Enolate Intermediate (Planar sp2 C2) Transition->Enolate Loss of H+ Racemate Racemic Mixture (R-Form + S-Form) Enolate->Racemate Reprotonation (Top/Bottom Attack)

Caption: Figure 1. Base-catalyzed racemization pathway.[2] The planar enolate intermediate destroys stereochemistry.

Purification Decision Tree

Use this logic flow to determine the safest purification method for your specific crude mixture.

PurificationLogic Start Crude Methyl 2-hydroxyhexanoate CheckPurity Check Chemical Purity (GC/TLC) Start->CheckPurity HighPurity >90% Pure? CheckPurity->HighPurity Distill Vacuum Distillation (<5 mmHg, <65°C) HighPurity->Distill Yes (Remove Volatiles) Column Flash Chromatography HighPurity->Column No (Complex Impurities) Glassware Acid-Wash Glassware (Remove basic residues) Distill->Glassware Racemized Did it Racemize? Distill->Racemized SilicaCheck Use Neutral Silica or Neutral Alumina Column->SilicaCheck Column->Racemized Enzymatic Enzymatic Kinetic Resolution (Lipase PS-30) Racemized->Enzymatic Yes (Fix it) Finish Store: -20°C, Argon Racemized->Finish No (Success)

Caption: Figure 2. Purification workflow logic. Prioritize vacuum distillation with pre-treated glassware.

Analytical Validation (The "Truth" Test)

Do not rely on optical rotation (


) alone. It is insensitive to small changes in ee% and easily skewed by impurities.

Recommended Method: Chiral GC

  • Column: Cyclodextrin-based capillary column (e.g., Rt-βDEXsm or equivalent).[3]

  • Carrier Gas: Helium or Hydrogen.

  • Conditions: Isothermal at 110°C or ramped 80–140°C.

  • Why: Methyl 2-hydroxyhexanoate is volatile enough for GC. This provides the highest resolution between enantiomers.

Alternative: Chiral HPLC [4]

  • Column: Chiralpak AD-H (Amylose-based).[5]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).

  • Detection: UV at 210 nm (Ester absorption).[5]

References

  • Mechanism of Racemization: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[6] (Explains the keto-enol tautomerism and

    
    -proton acidity).
    
  • Enzymatic Resolution & Stability: Nestl, B. M., et al. (2007).[7] "Biocatalytic racemization of sec-alcohols and

    
    -hydroxyketones using lyophilized microbial cells." Applied Microbiology and Biotechnology. Link (Demonstrates the lability of 
    
    
    
    -hydroxy centers and enzymatic strategies).
  • Chiral GC Methodology: BenchChem Application Note. "Chiral Separation of Methyl 2-Hydroxyoctanoate Enantiomers." (Analogous structure protocol). Link

  • Silica Gel Acidity: Uhrich, E. A., et al. (2006).

    
    -Diketones to 
    
    
    
    -Hydroxycyclopentenones on Silica Gel." Synthesis. Link (Highlights the catalytic activity of silica gel surfaces).
  • General Properties: PubChem Compound Summary for Methyl 2-hydroxyhexanoate. Link

Sources

Troubleshooting low conversion rates in methyl 2-hydroxyhexanoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Equilibrium

Welcome to the technical support center for


-hydroxy ester synthesis. If you are experiencing low conversion rates (<60%) or "stalled" reactions when synthesizing methyl 2-hydroxyhexanoate , you are likely fighting two simultaneous equilibria:
  • The Standard Fischer Equilibrium:

    
    
    
  • The Oligomerization Trap:

    
    -hydroxy acids are bifunctional. They can self-esterify to form linear oligomers (estolides) or cyclic dimers (lactides), effectively consuming your starting material without producing the desired methyl ester.
    

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic bottlenecks of 2-hydroxyhexanoic acid esterification.

Module 1: Chemical Synthesis (Fischer Esterification)

Diagnostic Q&A

Q: I am using a standard Dean-Stark apparatus with sulfuric acid, but my yield is stuck at 50%. Why? A: Standard Dean-Stark traps fail here. Methyl 2-hydroxyhexanoate synthesis requires methanol . Methanol boils at 64.7°C, while water boils at 100°C. A standard Dean-Stark trap using toluene/benzene relies on the water azeotrope condensing and separating. However, methanol will co-distill and flood the trap before water can be effectively removed, or the temperature required to drive the azeotrope will boil off your methanol reactant.

Q: The reaction mixture turned viscous/gel-like. What happened? A: You have made a polyester. Because 2-hydroxyhexanoic acid contains both a hydroxyl and a carboxyl group, it acted as its own monomer. In high-concentration environments with acid catalysis, self-esterification (oligomerization) competes with methy-esterification.

Troubleshooting Protocol: The "High-Dilution + Chemical Drying" Method

To fix low conversion in the chemical route, you must favor the intermolecular reaction with methanol over self-interaction.

Step-by-Step Optimization:

  • Stoichiometry: Increase Methanol equivalents from 5:1 to 20:1 . The "Dilution Effect" statistically favors the collision of the acid with methanol rather than another acid molecule.

  • Water Scavenging (The Critical Fix): Instead of physical removal (Dean-Stark), use a chemical scavenger or molecular sieves.

    • Method A (Soxhlet): Reflux methanol through a Soxhlet thimble filled with activated 3Å Molecular Sieves . This continuously dries the recycling methanol.

    • Method B (Chemical): Add Trimethyl Orthoformate (TMOF) (1.2 eq). TMOF reacts irreversibly with water to form methanol and methyl formate, chemically driving the equilibrium to completion.

Visualization: The Competitive Pathway

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways Substrate 2-Hydroxyhexanoic Acid Desired Methyl 2-hydroxyhexanoate (Desired Product) Substrate->Desired k1 (High MeOH) Oligomer Oligomers/Lactides (Viscous Byproduct) Substrate->Oligomer k2 (Low MeOH/High Conc) Methanol Methanol (Excess) Desired->Substrate Hydrolysis (+H2O) Oligomer->Substrate Hydrolysis (+H2O) Water Water (H2O)

Figure 1: Kinetic competition between desired esterification and undesired oligomerization. High methanol concentration and water removal are required to favor the green pathway.

Module 2: Enzymatic Synthesis (Biocatalytic Route)

Diagnostic Q&A

Q: I switched to Lipase B (Candida antarctica) to avoid oligomers, but the reaction stops after 1 hour. Why? A: You likely poisoned the enzyme with methanol. While Lipase B (e.g., Novozym 435) is excellent for preventing oligomerization due to its steric selectivity, it is sensitive to short-chain alcohols. High concentrations of methanol strip the essential "water layer" from the enzyme surface, causing denaturation or reversible inhibition.

Q: Can I just add molecular sieves to the enzyme reaction? A: Yes, but with caution. If you dry the system too much (<0.01


), the enzyme becomes too rigid to function. You need a "Goldilocks" zone of water activity.
Troubleshooting Protocol: The "Fed-Batch" Approach

Optimized Workflow:

ParameterStandard (Fail)Optimized (Success)
Solvent Pure MethanolHexane or Toluene (Hydrophobic)
Methanol Feed All at once (

)
Stepwise Addition (e.g., 0.2 eq every 2 hours)
Temperature Room Temp60°C (Optimal for CAL-B)
Water Control None3Å Sieves (added after 1 hour)

The Protocol:

  • Dissolve 2-hydroxyhexanoic acid in Toluene (0.5 M).

  • Add Novozym 435 (10-20% w/w relative to substrate).

  • Add the first aliquot of Methanol (0.2 equivalents).

  • Incubate at 60°C with shaking.

  • Every 2-3 hours, add another 0.2-0.5 eq of Methanol until 1.5 eq total is reached.

  • Why this works: This keeps the local methanol concentration below the inhibition threshold while constantly pushing the equilibrium forward.

Module 3: Troubleshooting Decision Matrix

Use this logic flow to identify your specific bottleneck.

DecisionTree Start Start: Low Conversion Issue CheckViscosity Is the reaction mixture viscous? Start->CheckViscosity CheckWater How is water removed? CheckViscosity->CheckWater Yes (Oligomers present) CheckEnzyme Is Enzyme Activity Preserved? CheckViscosity->CheckEnzyme No (Enzymatic Route) Sol1 FAIL: Methanol lost. Switch to Soxhlet or TMOF. CheckWater->Sol1 Dean-Stark used Sol2 FAIL: Equilibrium limited. Add 3Å Sieves. CheckWater->Sol2 No drying agent Sol3 FAIL: Enzyme Inhibition. Use Stepwise Addition. CheckEnzyme->Sol3 Methanol added all at once Sol4 FAIL: Enzyme Rigid. Hydrate slightly (salt hydrates). CheckEnzyme->Sol4 System too dry

Figure 2: Diagnostic decision tree for identifying the root cause of low conversion based on physical observations.

Summary of Key Physical Data

PropertyMethyl 2-hydroxyhexanoate2-Hydroxyhexanoic AcidImpact on Protocol
Boiling Point ~185°CN/A (Solid/Dec)Product is non-volatile; do not attempt to distill product out of reaction mix during synthesis.
Solubility Organic SolventsPolar Organics/WaterUse Toluene for enzymatic routes to keep substrate dissolved but enzyme separate.
Reactivity Stable EsterBifunctional High risk of self-polymerization if not diluted.

References

  • Fischer Esterification Thermodynamics

    • Title: Ester synthesis by esterification (Fischer Esterification).[1][2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Establishes the baseline equilibrium constraints and the necessity of w
  • Enzymatic Synthesis & Inhibition

    • Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermedi
    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Details the sensitivity of lipases to alcohol concentration and the effectiveness of Candida antarctica Lipase B (CAL-B).
  • Oligomerization of Hydroxy Acids

    • Title: Oligomerization of 10,16-Dihydroxyhexadecanoic Acid and Methyl 10,16-Dihydroxyhexadecanoate Catalyzed by Lipases.[4]

    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Provides proof of the competing oligomerization pathway for hydroxy-fatty acids and the conditions that favor polyester form
  • Enzymatic Optimization (Fed-Batch)

    • Title: Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters.
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Validates the strategy of using excess alcohol and specific temperature controls (70°C)

Sources

Optimizing column chromatography separation for methyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Column Chromatography for Methyl 2-Hydroxyhexanoate

Welcome to the Technical Support Center for the purification of methyl 2-hydroxyhexanoate (CAS: 68756-64-9) [1]. This alpha-hydroxy ester is a crucial intermediate in organic synthesis and drug development. However, its structural features—specifically the polar, hydrogen-bond-donating alpha-hydroxyl group and the lack of a UV-active chromophore—present unique challenges during silica gel flash chromatography.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize your separation workflows.

Workflow Visualization

ChromatographyOptimization Start Crude Mixture (Contains Methyl 2-hydroxyhexanoate) LiquidExt Liquid-Liquid Extraction (Sat. NaHCO3 wash) Start->LiquidExt Remove acid impurities TLC TLC Solvent Optimization (Target Rf = 0.35) LiquidExt->TLC Organic layer Stain TLC Visualization (CAM or KMnO4 Stain) TLC->Stain Check resolution Stain->TLC If Rf ≠ 0.35 Column Flash Chromatography (Silica Gel 60, Hexane/EtOAc) Stain->Column If Rf ≈ 0.35 Fractions Fraction Analysis (Pool pure fractions) Column->Fractions Elute & Collect

Workflow for the purification of methyl 2-hydroxyhexanoate via flash column chromatography.

Troubleshooting FAQs

Q1: Why does methyl 2-hydroxyhexanoate streak or tail heavily on a standard silica gel column? Causality: The molecule contains a polar, hydrogen-bond-donating alpha-hydroxyl group. On normal-phase silica gel (which is densely populated with acidic silanol groups, Si-OH), the hydroxyl group of the analyte forms strong, non-linear intermolecular hydrogen bonds with the stationary phase. This strong adsorption causes the trailing edge of the analyte band to move slower than the leading edge, resulting in peak tailing. Solution: Optimize the solvent system. Switching to a solvent mixture like Hexane/Ethyl Acetate (EtOAc) is standard, but if tailing persists, you can "deactivate" the silica by adding a highly polar modifier (e.g., 0.1% to 0.5% acetic acid) to the eluent. The acid competitively binds to the most active silanol sites, allowing the alpha-hydroxy ester to elute in a tighter band. Note: If acid is used, fractions must be neutralized or evaporated immediately to prevent ester hydrolysis.

Q2: Methyl 2-hydroxyhexanoate is UV-inactive at 254 nm. How can I reliably detect it during TLC and column fractionation? Causality: The molecule lacks a conjugated


-electron system or aromatic ring, meaning it does not absorb UV light at the standard 254 nm wavelength used to quench the fluorescence of F

TLC plates. Solution: You must use chemical TLC stains that rely on redox chemistry [4].
  • Potassium Permanganate (KMnO

    
    ):  The alpha-hydroxy group is readily oxidized by Mn(VII), reducing the stain to brown MnO
    
    
    
    . This appears as a bright yellow/brown spot on a purple background.
  • Ceric Ammonium Molybdate (CAM): Highly sensitive for hydroxyl groups. The Mo(VI) is reduced to Mo(V) (molybdenum blue) upon heating, yielding dark blue spots on a light green background [3].

Q3: What is the optimal retention factor (


) for scaling up my TLC conditions to a preparative flash column? 
Causality & Standard:  According to the foundational guidelines established by W.C. Still et al. for flash chromatography, the optimal 

for the target compound on analytical TLC should be approximately 0.35 [2]. An

of 0.35 ensures that the compound is retained long enough to separate from faster-eluting non-polar impurities (

> 0.5) but elutes quickly enough to prevent excessive band broadening (diffusion) and tailing, which occur when

< 0.2.

Q4: How do I separate methyl 2-hydroxyhexanoate from unreacted 2-hydroxyhexanoic acid? Causality: The carboxylic acid starting material is significantly more polar and acidic than the methyl ester product. Solution: Do not rely solely on chromatography for this separation. Implement an acid-base liquid-liquid extraction prior to column loading. Washing the organic layer with saturated aqueous NaHCO


 will deprotonate the acid, partitioning it into the aqueous layer, while the ester remains in the organic layer.

Quantitative Data & Reference Tables

Table 1: Solvent System Matrix for Methyl 2-hydroxyhexanoate | Solvent System (v/v) | Expected


 Behavior | Application / Notes |
| :--- | :--- | :--- |
| 100% Hexanes | 

= 0.00 | Analyte remains on baseline. Use for initial column packing. | | 90:10 Hexane/EtOAc |

~ 0.10 - 0.15 | Good for separating highly non-polar impurities (e.g., alkanes). | | 80:20 Hexane/EtOAc |

~ 0.30 - 0.35 | Optimal for flash chromatography elution. | | 50:50 Hexane/EtOAc |

> 0.60 | Analyte elutes too fast; poor resolution from polar impurities. | | 80:20 Hexane/EtOAc + 0.1% AcOH |

~ 0.35 | Reduces tailing by capping active silanol sites. |

Table 2: Recommended TLC Stain Formulations [3]

Stain Type Reagent Formulation Visual Result (Analyte) Background Color Heating Required?

| CAM | 0.5 g Ceric ammonium sulfate, 12 g ammonium molybdate, 15 mL conc. H


SO

, 235 mL H

O | Dark Blue / Black | Light Green / Blue | Yes (Vigorous) | | KMnO

| 1.5 g KMnO

, 10 g K

CO

, 1.25 mL 10% NaOH, 200 mL H

O | Yellow / Brown | Bright Purple | Gentle / Optional |

Self-Validating Experimental Protocols

Protocol 1: Preparation and Application of CAM Stain

This protocol ensures reliable detection of the UV-inactive alpha-hydroxy ester.

  • Preparation: In a 500 mL Erlenmeyer flask, dissolve 12.0 g of ammonium molybdate and 0.5 g of ceric ammonium sulfate in 235 mL of distilled water [3].

  • Acidification: Slowly and carefully add 15.0 mL of concentrated sulfuric acid (H

    
    SO
    
    
    
    ) while stirring. The solution will become warm. Allow it to cool to room temperature.
  • Application: Elute the TLC plate and allow the development solvent (e.g., Hexane/EtOAc) to evaporate completely. Validation checkpoint: Residual EtOAc can cause background darkening.

  • Dipping: Submerge the TLC plate into the CAM stain for 1-2 seconds using forceps. Wipe the excess stain off the back of the plate with a paper towel.

  • Development: Heat the plate evenly using a heat gun (set to ~200°C) or a hot plate. The methyl 2-hydroxyhexanoate spot will appear as a dark blue spot against a light green background within 10-20 seconds.

Protocol 2: Optimized Flash Column Chromatography

This protocol utilizes the W.C. Still method for moderate resolution separations [2].

  • Column Preparation: Select a glass column based on sample size (e.g., 20 mm diameter for 100-500 mg of crude mixture). Plug the bottom with cotton and add a thin layer of clean sea sand.

  • Slurry Packing: In a beaker, mix 40-63 µm Silica Gel 60 with 100% Hexanes to form a uniform slurry. Pour the slurry into the column in one continuous motion. Apply compressed air (approx. 2-3 psi) to pack the bed tightly. Validation checkpoint: The silica bed must be perfectly flat and free of air bubbles to prevent channeling.

  • Sample Loading (Dry Loading): Because methyl 2-hydroxyhexanoate is an oil, dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel (approx. 2-3 times the crude mass) to the flask and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Carefully pour this powder onto the flat column bed.

  • Elution: Add a protective layer of sand over the loaded sample. Carefully fill the column with the optimized solvent system (80:20 Hexane/EtOAc). Apply positive pressure to achieve a flow rate of approximately 2.0 inches/minute [2].

  • Fraction Collection: Collect fractions in test tubes (e.g., 10 mL each). Spot every 3rd fraction on a TLC plate, stain with CAM (Protocol 1), and pool the fractions containing pure methyl 2-hydroxyhexanoate.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 549676, Methyl 2-hydroxyhexanoate." PubChem, [Link]

  • Still, W. C., Kahn, M., & Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 1978, 43(14), 2923-2925. [Link]

  • University of Rochester, Department of Chemistry. "Magic Formulas: TLC Stains." University of Rochester, [Link]

  • Reach Devices. "Thin Layer Chromatography stains." Reach Devices, [Link]

Technical Support Center: Stabilizing Methyl 2-Hydroxyhexanoate (M2HH)

[1]

Welcome to the Advanced Applications Support Hub. Subject: Methyl 2-hydroxyhexanoate (CAS: 68756-64-9) Scope: Aqueous Stability, Hydrolysis Mitigation, and Analytical Validation.[1]

Executive Summary

Methyl 2-hydroxyhexanoate (M2HH) presents a classic "Trojan Horse" challenge in aqueous media.[1] While its

1

Users frequently misinterpret chemical instability (hydrolysis to 2-hydroxyhexanoic acid) as physical instability (precipitation).[1] This guide provides the protocols to distinguish, measure, and mitigate these issues.

Module 1: Chemical Stability & pH Control

The Core Issue: M2HH is an ester.[2][3][4][5][6][7] In water, it is thermodynamically destined to hydrolyze into 2-hydroxyhexanoic acid and methanol.[1] The rate of this reaction is strictly governed by pH and buffer composition.

The Mechanism: The



Critical Troubleshooting: Buffer Selection
  • Avoid: Phosphate and TRIS.[1]

    • Why: Phosphate anions can act as general base catalysts, accelerating ester hydrolysis even at neutral pH.[1] TRIS has a primary amine that can react with the ester (aminolysis) to form an amide impurity.

  • Recommended: Citrate (pH 3.0–5.[1]0) or Acetate (pH 3.6–5.6).[1]

    • Why: These interact minimally with the ester linkage.[1]

Visualizing the Degradation Pathway The following diagram illustrates the primary degradation route and the specific environmental triggers.

M2HH_DegradationM2HHMethyl 2-hydroxyhexanoate(Active Ester)TransitionTetrahedral IntermediateM2HH->TransitionNucleophilic Attack(OH- or H2O)Acid2-Hydroxyhexanoic Acid(Hydrolysis Product)Transition->AcidCollapseMethanolMethanol(Byproduct)Transition->MethanolEliminationCatalystCatalysts:1. High pH (OH-)2. Phosphate Buffer3. EsterasesCatalyst->M2HHAccelerates

Figure 1: Mechanism of M2HH hydrolysis. Note that the reaction is irreversible in aqueous media.

Module 2: Experimental Protocols

Do not guess stability. Measure it. Use this self-validating protocol to determine the "half-life" (

1
Protocol A: The pH-Rate Profile Assay

Objective: Determine the window of maximum stability (

Materials:

  • M2HH Stock (100 mM in Acetonitrile).[1]

  • Buffers (10 mM): Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8 - only for comparison).[1]

  • HPLC Vials with inserts.

Workflow:

  • Preparation: Spike M2HH stock into pre-warmed (25°C) buffer to a final concentration of 1 mM.

    • Note: Keep organic solvent <1% to maintain "aqueous" conditions.[1]

  • Incubation: Hold at 25°C in a thermostatic block.

  • Sampling: Inject directly onto HPLC every 30 minutes for 4 hours.

    • Crucial: Do not quench with high pH.[1] Quench by adding equal volume of cold 0.1% Formic Acid in Acetonitrile if immediate injection isn't possible.[1]

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    .[1]
    • 
      .[1]
      

Data Interpretation Table:

Observed BehaviorDiagnosisCorrective Action
Rapid loss at pH > 7 Base-catalyzed hydrolysis (Specific base catalysis).[1]Lower pH to < 6.0 immediately.[1]
Loss at pH 7 (Phosphate) > pH 7 (HEPES) General base catalysis by buffer species.[1]Switch to non-nucleophilic buffers (HEPES, MOPS).[1]
Loss at pH < 3 Acid-catalyzed hydrolysis.[1]Adjust pH to 4.0–5.0 (The "Stability Sweet Spot").
Module 3: Analytical Artifacts (HPLC)

Problem: "I see a ghost peak that grows during the run." Cause: On-column hydrolysis.[1] If your mobile phase is neutral or basic, M2HH hydrolyzes inside the column during the run.

Validated HPLC Conditions

To ensure you are measuring the sample, not the artifact:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why: Acidic pH suppresses ionization of the free acid (improving peak shape) and inhibits hydrolysis during the run.

  • Mobile Phase B: Acetonitrile (Use MeCN instead of Methanol).

    • Why: Methanol can cause transesterification (switching the methyl group for a methyl group is invisible, but if you used Ethanol, you'd see ethyl esters).

  • Detection: UV at 210 nm (M2HH has weak UV absorbance; relies on the carbonyl).

  • Temperature: 25°C (Avoid 40°C+ to prevent thermal degradation).

Module 4: Storage & Handling Decision Tree

Use this logic flow to determine the optimal handling for your specific application.

Handling_LogicStartStart: Handling M2HHMediaCheckIs the media Aqueous?Start->MediaCheckNonAqStore in 100% MeCN or DMSO(-20°C)MediaCheck->NonAqNoAqYesIs exposure > 24 hours?MediaCheck->AqYesYesShortTermKeep on Ice (4°C)Use within 4 hoursAqYes->ShortTermNoLongTermCritical Stability RiskAqYes->LongTermYesMitigation1. Adjust pH to 4.52. Use Citrate Buffer3. Flash Freeze AliquotsLongTerm->MitigationRequired Action

Figure 2: Decision tree for storage and experimental planning.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to improve stability? A: DMSO improves solubility but does not stop hydrolysis.[1] In fact, DMSO is hygroscopic and can carry water into the ester linkage. Use DMSO only for stock solutions, and keep them anhydrous.[1]

Q: My solution turned cloudy. Is this hydrolysis? A: Likely not.[1] Hydrolysis produces 2-hydroxyhexanoic acid and methanol, both of which are more water-soluble than the parent ester.[1] Cloudiness indicates precipitation of the parent ester (M2HH) due to saturation.

  • Check: Did you exceed ~50 g/L?

  • Check: Did you dilute a DMSO stock into cold buffer? (Kinetic precipitation).[1]

Q: Why does the peak area decrease even in the freezer? A: Aqueous solutions freeze, but "micro-pockets" of unfrozen liquid with high salt/buffer concentrations can remain. This "freeze-concentration" effect accelerates hydrolysis.[1] Flash freeze in liquid nitrogen to avoid this, or store as a dry neat oil.

References
  • Larsson, K., et al. (2020).[1] Hydrolysis kinetics of alpha-hydroxy esters in aqueous media. ResearchGate.

  • PubChem. (2025).[1] Methyl 2-hydroxyhexanoate Compound Summary. National Library of Medicine.[1]

  • Mabey, W., & Mill, T. (1978).[1] Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data.

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1]

Reducing byproduct formation in the synthesis of alpha-hydroxycaproates

Technical Support Center: Synthesis of -Hydroxycaproates

Topic: Reducing Byproduct Formation in 2-Hydroxyhexanoate Synthesis

Status: Operational | Tier: L3 (Advanced Research Support)

Executive Summary

This guide addresses the suppression of critical byproducts—specifically



Module 1: The Cyanohydrin Route (Chemical Synthesis)

Primary Issue: Formation of 2-hexenoic acid (elimination) and hexanal dimers (aldol).

The Mechanism & Failure Points

The standard industrial route involves the nucleophilic addition of cyanide to hexanal, followed by acid hydrolysis. Two competing thermodynamic traps exist here:

  • Basic pH Trap: High pH triggers the deprotonation of hexanal, leading to self-aldol condensation (dimerization).

  • Thermal Acid Trap: High temperature during hydrolysis favors dehydration, yielding the thermodynamically stable conjugated alkene (2-hexenoic acid).

Troubleshooting Protocol: Cyanohydrin Optimization
ParameterRecommended RangeScientific Rationale
Reaction pH 4.5 – 6.0 Critical Control Point: Above pH 7, hexanal undergoes rapid aldol condensation. Below pH 3.5, the concentration of free cyanide ion (

) is too low (HCN

), stalling the reaction.
Temperature (Step 1) 0°C – 10°C Low temperature kinetically favors the cyanohydrin adduct over the entropic dissociation back to aldehyde + HCN.
Hydrolysis Acid HCl (Conc.) vs H₂SO₄ Use HCl . Sulfuric acid is a potent dehydrating agent and significantly increases the yield of the elimination byproduct (2-hexenoic acid).
Quenching Two-Phase Do not distill the cyanohydrin directly. It is in equilibrium; heating shifts it back to toxic HCN and hexanal. Hydrolyze in situ or protect as silyl ether.
Q&A: Solving Specific Byproduct Issues

Q: My reaction mixture turned yellow/brown before hydrolysis. What happened? A: You likely experienced Aldol Polymerization .

  • Diagnosis: Check the pH of your cyanide buffer. If it drifted >7.5, the hexanal polymerized.

  • Fix: Use a citrate-phosphate buffer system to lock pH at 5.5. Add the cyanide solution slowly to the aldehyde to keep the local concentration of nucleophile controlled.

Q: I see a significant peak at ~145°C (boiling point) or an alkene signal in NMR (


 6.0-7.0 ppm).A:2-Hexenoic Acid
  • Cause: Hydrolysis temperature was too high or the acid was too dehydrating.

  • Fix: Switch to a "Cold Hydrolysis" protocol: Saturate the cyanohydrin solution with HCl gas at 0°C, let stand for 12 hours, then gently reflux with water only for the final conversion. This avoids the harsh thermal shock of dropping cyanohydrin into boiling acid.

Module 2: Biocatalytic Synthesis (Enzymatic Reduction)

Primary Issue: Cofactor expense and incomplete conversion.

The Pathway

For pharmaceutical-grade purity (high enantiomeric excess,

2-ketohexanoic acid
Visualizing the Control Logic

GSubstrate2-Ketohexanoic AcidEnzymeL-HicDH / LDH(Biocatalyst)Substrate->Enzyme Specific BindingByproductRacemic Mix(Chemical Reduction)Substrate->Byproduct NaBH4 Reduction(Avoid)ProductL-2-Hydroxyhexanoate(>99% ee)Enzyme->Product StereoselectiveReductionCofactorNADH u2192 NAD+Cofactor->Enzyme Hydride Transfer

Figure 1: Biocatalytic pathway ensuring stereochemical purity compared to chemical reduction.

Troubleshooting Protocol: Enzymatic Efficiency

Q: The reaction stalls at 50% conversion. A: This is likely Product Inhibition or Cofactor Depletion .

  • The Mechanism: Dehydrogenases are equilibrium-controlled. As NAD+ accumulates, the reaction slows.

  • The Solution: Implement a Cofactor Regeneration System . Couple your reaction with Formate Dehydrogenase (FDH).[1][2]

    • Reaction A: 2-Ketohexanoate + NADH

      
       2-Hydroxyhexanoate + NAD+
      
    • Reaction B (Regen): Formate + NAD+

      
       CO₂ + NADH
      
    • Benefit: Formate is cheap, and the byproduct (CO₂) bubbles away, driving the equilibrium forward (Le Chatelier’s principle).

Module 3: Purification & Isolation

Primary Issue: Separation of the hydroxy acid from the unreacted precursor and oligomers.

Purification Decision Matrix
ContaminantSeparation MethodTechnical Note
Unreacted Aldehyde Bisulfite Wash Wash the organic extract with saturated Sodium Bisulfite (

). It forms a solid adduct with the aldehyde that is easily filtered off.
Elimination Product (Alkene) Crystallization 2-Hexenoic acid is liquid at room temp; 2-Hydroxyhexanoic acid is solid (MP ~60°C). Recrystallize from minimal Acetonitrile or Benzene/Pet Ether .
Oligomers (Polyesters) Saponification If oligomers form, treat the crude mix with NaOH (pH 12) for 1 hour to hydrolyze dimers back to monomers, then re-acidify and extract.
Visualizing the Workup Logic

WorkupCrudeCrude Reaction Mixture(Acid + Aldehyde + Dimer)Step11. Basify (NaOH, pH 12)Crude->Step1 Hydrolyze DimersStep22. Wash with EtherStep1->Step2AqueousAqueous Layer(Carboxylates)Step2->Aqueous Contains ProductOrganicOrganic Layer(Aldehydes/Neutrals)Step2->Organic DiscardStep33. Acidify (HCl, pH 1) & ExtractAqueous->Step3 ProtonationFinalPure Alpha-HydroxycaproateStep3->Final Crystallization

Figure 2: Purification workflow to isolate monomeric acid from dimers and neutral impurities.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Synthesis of Mandelic Acid (Analogous Cyanohydrin Protocol). Longman Scientific & Technical.

  • Organic Syntheses , Coll. Vol. 1, p.336 (1941). Mandelic Acid (Standard Cyanohydrin Hydrolysis). (Note: Mechanistic baseline for alpha-hydroxy acid synthesis).

  • Gröger, H., et al. (2003) . Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Letters.

  • PubChem Compound Summary . 2-Hydroxyhexanoic Acid (CAS 6064-63-7). National Center for Biotechnology Information.

  • US Patent 6,001,615 . Enzymatic reduction of ketone groups.

Validation & Comparative

Technical Comparison: FTIR Spectral Analysis of Methyl 2-Hydroxyhexanoate vs. Standard Hexanoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectroscopic comparison between Methyl 2-hydroxyhexanoate (an


-hydroxy ester) and standard Hexanoate Esters  (specifically Methyl Hexanoate).

The core distinction lies in the competition between the inductive electron-withdrawing effect of the


-hydroxyl group and intramolecular hydrogen bonding. While standard hexanoate esters exhibit a predictable carbonyl stretch at ~1740 cm⁻¹, methyl 2-hydroxyhexanoate displays a diagnostic blue shift  (to ~1750–1755 cm⁻¹) and a complex hydroxyl region. This guide details these spectral signatures to facilitate rapid purity assessment and reaction monitoring.

Molecular Structure & Theoretical Basis

Understanding the vibrational modes requires a structural analysis of the electronic environment surrounding the carbonyl group.

FeatureMethyl Hexanoate (Standard)Methyl 2-Hydroxyhexanoate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Hydroxy)
Structure Linear aliphatic chain, simple ester linkage.

-carbon substituted with a hydroxyl (-OH) group.
Electronic Effect Standard resonance stabilization of ester carbonyl.Inductive Effect (-I): The electronegative oxygen at the

-position withdraws electron density from the carbonyl carbon, strengthening the C=O bond (increasing

, the force constant).
H-Bonding None (in neat liquid).Intramolecular: Formation of a 5-membered ring-like interaction between the hydroxyl H and carbonyl O.
Theoretical Impact on Wavenumber ( )

The vibrational frequency is governed by Hooke's Law:


.
  • Inductive Effect: Increases

    
    
    
    
    
    Higher Wavenumber (Blue Shift).
  • H-Bonding: Weakens the C=O bond

    
     Lower Wavenumber (Red Shift).
    

Net Effect: In aliphatic


-hydroxy esters like methyl 2-hydroxyhexanoate, the inductive effect typically dominates , resulting in a net shift to higher frequencies compared to the parent ester, though the band often broadens due to H-bonding conformers.

Experimental Methodology

To ensure reproducible data, the following Attenuated Total Reflectance (ATR) protocol is recommended.

Protocol: High-Fidelity ATR-FTIR Acquisition
  • Instrument Setup: Use a diamond or ZnSe crystal ATR accessory.

  • Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (for resolving C=O splitting).

    • Scans: Minimum 32 scans (64 recommended for signal-to-noise ratio > 500:1).

    • Range: 4000–600 cm⁻¹.

  • Background: Collect air background immediately prior to sampling to subtract atmospheric CO₂ and H₂O.

  • Sample Application:

    • Liquids: Place 10–20

      
      L of neat liquid to fully cover the crystal active area.
      
    • Cleaning: Clean crystal with isopropanol followed by acetone; ensure dry before next run.

Visualization: Spectral Acquisition Workflow

FTIR_Workflow Start Sample Prep (Neat Liquid) Acq Acquisition (32-64 Scans, 4cm⁻¹) Start->Acq Bg Background Scan (Air/Crystal) Bg->Acq Subtract Process Processing (Baseline Corr., ATR Corr.) Acq->Process Analysis Peak Picking & Interpretation Process->Analysis

Figure 1: Standardized workflow for acquiring high-fidelity FTIR spectra of liquid esters.

Spectral Comparison: The Core Analysis

Region 1: The Hydroxyl Region (3600–3200 cm⁻¹)
  • Methyl Hexanoate: Silent. No significant absorption.

  • Methyl 2-Hydroxyhexanoate:

    • Broad Band (3500–3400 cm⁻¹): Represents intermolecular hydrogen-bonded -OH groups (polymeric chains in neat liquid).

    • Shoulder/Sharp Peak (~3550 cm⁻¹): In dilute solutions or specific conformers, a sharper peak representing the intramolecularly H-bonded hydroxyl or free hydroxyl may appear.

Region 2: The Carbonyl Region (1760–1730 cm⁻¹)

This is the most critical region for differentiation.

  • Methyl Hexanoate: Displays a strong, sharp singlet at 1740 ± 5 cm⁻¹ .

  • Methyl 2-Hydroxyhexanoate:

    • Shift: The peak typically shifts to 1750–1755 cm⁻¹ .

    • Mechanism: The electron-withdrawing

      
      -hydroxyl group shortens the C=O bond.
      
    • Morphology: The band is often broader or asymmetric. A "shoulder" on the lower wavenumber side (~1735 cm⁻¹) may indicate a population of molecules engaged in strong intermolecular H-bonding that counteracts the inductive shift.

Region 3: The Fingerprint & C-O Stretch (1300–1000 cm⁻¹)

Esters show two characteristic C-O stretches: the "acyl" C-O (attached to carbonyl) and the "alkyl" O-C (attached to methyl).

  • Methyl Hexanoate:

    • C(=O)-O Stretch: Strong band at ~1170–1200 cm⁻¹.

    • O-C Stretch: Strong band at ~1050–1100 cm⁻¹.[1]

  • Methyl 2-Hydroxyhexanoate:

    • Complexity: The spectrum is more cluttered.

    • Secondary Alcohol C-O: An additional strong band appears in the 1050–1130 cm⁻¹ range, often overlapping with the ester O-C stretch, creating a broad or split multiplet that is distinct from the cleaner doublet of the simple ester.

Data Summary Table

Functional Group VibrationMethyl Hexanoate (Wavenumber cm⁻¹)Methyl 2-Hydroxyhexanoate (Wavenumber cm⁻¹)Notes
O-H Stretch Absent3400–3550 (Broad) Key differentiator; intensity varies with moisture/concentration.
C-H Stretch (sp³) 2955, 2930, 28602955, 2930, 2860Similar profile (alkyl chain domination).
C=O Stretch (Ester) 1740 ± 5 1750–1755 Inductive effect causes ~10–15 cm⁻¹ blue shift.
C-O Stretch (Acyl) ~1170–1200~1190–1210Shifted slightly higher in hydroxy ester.
C-O Stretch (Alkoxy/Alc) ~1050–11001050–1130 (Complex) Overlap of ester O-C and alcohol C-O stretches.

Logic for Identification (Decision Tree)

Use this logic flow to identify an unknown sample suspected to be one of these two esters.

Decision_Tree Start Analyze Unknown Spectrum CheckOH Is there a broad band at 3200-3550 cm⁻¹? Start->CheckOH BranchNo NO CheckOH->BranchNo BranchYes YES CheckOH->BranchYes CheckCO_Std Check C=O Peak Position BranchNo->CheckCO_Std CheckCO_Shift Check C=O Peak Position BranchYes->CheckCO_Shift Result_Hex Likely Methyl Hexanoate (C=O ~1740 cm⁻¹) CheckCO_Std->Result_Hex Result_Hydroxy Likely Methyl 2-Hydroxyhexanoate (C=O ~1750-1755 cm⁻¹) CheckCO_Shift->Result_Hydroxy Peak > 1745 cm⁻¹ Result_Contam Possible Wet Methyl Hexanoate (Check if OH is weak/sharp) CheckCO_Shift->Result_Contam Peak ~ 1740 cm⁻¹

Figure 2: Decision tree for differentiating hydroxy-functionalized esters from standard esters.

References

  • NIST Chemistry WebBook. Methyl hexanoate Infrared Spectrum. National Institute of Standards and Technology.[2] Available at: [Link]

  • Suhm, M. A., et al. (2006). Intra- vs. intermolecular hydrogen bonding: Dimers of alpha-hydroxyesters with methanol.[3][4][5] Physical Chemistry Chemical Physics. Available at: [Link] (Validates intramolecular H-bonding and spectral shifts in alpha-hydroxy esters).

  • SpectraBase. Methyl hexanoate ATR-IR Spectrum. Wiley Science Solutions. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Esters). Available at: [Link][3][1][5][6][7][8][9][10][11][12]

Sources

Technical Guide: Enantiomeric Excess Determination of Methyl 2-Hydroxyhexanoate via Chiral GC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

Methyl 2-hydroxyhexanoate is a critical chiral intermediate in the synthesis of biodegradable polymers and specific pharmaceutical active ingredients (APIs). The determination of its enantiomeric excess (ee) presents a specific set of chromatographic challenges:

  • Volatility vs. Polarity: As a C6 alpha-hydroxy ester, the molecule is sufficiently volatile for Gas Chromatography (GC) but possesses a free hydroxyl group capable of hydrogen bonding, leading to potential peak tailing on standard stationary phases.

  • Structural Similarity: The enantiomers (

    
     and 
    
    
    
    ) have identical boiling points and achiral physicochemical properties, requiring a separation mechanism based on transient diastereomeric interactions.

This guide recommends Direct Chiral Capillary GC using a derivatized


-cyclodextrin stationary phase as the primary standard. This method offers superior resolution (

) and speed compared to HPLC or derivatization-based GC methods.

Method Comparison: Strategic Selection

The following decision matrix compares the three viable pathways for analyzing methyl 2-hydroxyhexanoate.

Comparative Performance Data
FeatureMethod A: Direct Chiral GC (Recommended)Method B: Derivatization + GC Method C: Chiral HPLC
Stationary Phase 2,3-di-O-acetyl-6-O-TBDMS-

-cyclodextrin
Same as Method A or AchiralAmylose/Cellulose carbamates (e.g., Chiralpak AD-H)
Sample Prep Dilute & Shoot (Minimal)Reaction required (TFA/Acetyl)Dilute & Shoot
Analysis Time < 15 mins> 45 mins (incl. prep)20–30 mins
Resolution (

)
High (> 2.5 typical)Very High (> 4.0)Moderate (1.5 – 2.5)
Detection Limit Low ppm (FID)Low ppm (FID/MS)Higher (UV absorption is weak at 210nm)
Risk Factor Peak tailing if column is oldKinetic resolution errors during derivatizationSolvent waste, lower sensitivity
Decision Workflow

MethodSelection Start Start: Methyl 2-hydroxyhexanoate Sample CheckUV Is UV sensitivity critical? HPLC Method C: Chiral HPLC (Chiralpak AD-H, Hexane/IPA) CheckUV->HPLC Yes (Weak Chromophore) DirectGC Method A: Direct Chiral GC (Beta-DEX Column) CheckUV->DirectGC No (Use FID) CheckRes Is Rs > 1.5 and Tailing < 1.2? DirectGC->CheckRes Check Resolution/Tailing Final Calculate ee% CheckRes->Final Yes Deriv Method B: Derivatization (Trifluoroacetic Anhydride) CheckRes->Deriv No (Tailing Issues) Deriv->Final Analyze

Caption: Decision tree for selecting the optimal analytical technique based on sample constraints and chromatographic performance.

Primary Protocol: Direct Chiral GC

This protocol utilizes a "bonded"


-cyclodextrin phase. The specific derivative (2,3-di-O-acetyl-6-O-TBDMS-

-CD) is crucial because the TBDMS groups provide deep inclusion cavities for the hexanoate chain, while the acetyl groups interact with the hydroxyl moiety.
Validated Experimental Conditions
  • Instrument: GC-FID (Agilent 7890/8890 or equivalent)

  • Column: CP-Chirasil-Dex CB (Agilent) or Rt-βDEXsm (Restek).

    • Dimensions: 25 m

      
       0.25 mm ID 
      
      
      
      0.25
      
      
      m film thickness.
  • Carrier Gas: Helium or Hydrogen (Constant Flow: 1.2 mL/min).

  • Inlet: Split/Splitless (Split ratio 50:1).

    • Temperature: 250°C.

  • Detector: FID at 275°C.

Temperature Program (Optimized for Resolution)

Unlike isothermal runs often cited for shorter esters, the C6 chain requires a ramp to elute efficiently while maintaining separation.

StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-901.0
Ramp 12.01300
Ramp 220.02002.0

Total Run Time: ~25 minutes.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid alcohols (MeOH/EtOH) as they compete for cyclodextrin cavity sites.

  • Concentration: 1.0 mg/mL.

  • Filtration: 0.45

    
    m PTFE syringe filter.
    
Separation Mechanism

The separation relies on the formation of transient inclusion complexes. The hydrophobic hexyl chain inserts into the cyclodextrin cavity. The chiral recognition is driven by hydrogen bonding between the analyte's C2-hydroxyl group and the secondary hydroxyls (or acetyl groups) at the mouth of the cyclodextrin torus.

Mechanism Analyte Methyl 2-hydroxyhexanoate (Racemic) CD Beta-Cyclodextrin Phase (Stationary) Analyte->CD Injection ComplexR [R-Enantiomer : CD] Less Stable CD->ComplexR Fast Exchange ComplexS [S-Enantiomer : CD] More Stable CD->ComplexS Stronger Inclusion EluteR Peak 1 ComplexR->EluteR Elutes First (Typical) EluteS Peak 2 ComplexS->EluteS Elutes Second

Caption: Thermodynamic inclusion mechanism. The stability difference (


) between the R and S complexes dictates the separation factor (

).

Alternative Protocol: Derivatization (Troubleshooting)

If direct injection yields broad peaks (tailing factor > 1.5) due to column aging or active sites in the liner, derivatization is the corrective action. This caps the polar hydroxyl group.

Trifluoroacetylation Protocol
  • Aliquot: Take 100

    
    L of sample (10 mg/mL in DCM).
    
  • Reagent: Add 50

    
    L Trifluoroacetic Anhydride (TFAA).
    
  • Incubate: 60°C for 15 minutes in a sealed vial.

  • Dry: Evaporate under

    
     stream to remove excess acid/reagent.
    
  • Reconstitute: Add 500

    
    L Hexane.
    
  • Analyze: Inject onto the same chiral column. The derivatives are non-polar and will elute earlier with sharper peak shapes.

Calculations & Quality Control

Enantiomeric Excess (ee)


System Suitability Criteria

Before running unknown samples, ensure the system meets these metrics using a racemic standard:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Retention Time Repeatability:

    
     RSD.
    

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.

  • Restek Corporation. (2023). Chiral Capillary GC Columns: Technical Guide. (Referencing Rt-βDEXsm performance for esters).

  • Agilent Technologies. (2020). Separation of enantiomers of hydroxy acid esters using CP-Chirasil-Dex CB. Application Note.

  • BenchChem. (2025).[1] Chiral Separation of Methyl 2-Hydroxyoctanoate Enantiomers. (Proxy protocol for C6 analog).

Sources

Comparative Analysis of Methyl 2-Hydroxyhexanoate and Ethyl 2-Hydroxyhexanoate: A Technical Guide for Chiral Synthesis and Biocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chiral building blocks and biocatalytic intermediates, methyl 2-hydroxyhexanoate and ethyl 2-hydroxyhexanoate serve as highly versatile, yet functionally distinct, aliphatic esters. While they differ by only a single methylene group in their ester moiety, this structural variance significantly dictates their behavior in enzymatic recognition, volatility, and downstream synthetic utility. This guide provides an objective, data-driven comparison of these two compounds, detailing their physicochemical properties, mechanistic applications in drug development and flavor chemistry, and field-proven experimental protocols.

Physicochemical Profiling

Understanding the baseline physical properties of these esters is critical for optimizing solvent selection, distillation parameters, and chromatographic resolution. The table below summarizes their core quantitative data.

PropertyMethyl 2-HydroxyhexanoateEthyl 2-Hydroxyhexanoate
CAS Number 68756-64-952089-55-1
Molecular Formula C₇H₁₄O₃C₈H₁₆O₃
Molecular Weight 146.18 g/mol 160.21 g/mol
Boiling Point 111 °C (at 50 mmHg)195 °C (at 760 mmHg)
Density (at 25 °C) 1.005 g/mL0.967 g/mL
Refractive Index ~1.4201.425
Odor Profile Mild, etherealFruity, green (floral notes)
Primary Utility Oxo-fatty acid cascades, 1,2-hexanediol synthesisEnantioselective transesterification, chiral drug precursors

Data aggregated from authoritative chemical databases and literature[1],[2],[3].

Mechanistic Pathways & Application Divergence

Ethyl 2-Hydroxyhexanoate: The Standard for Chiral Resolution & Flavor Chemistry

Ethyl 2-hydroxyhexanoate is predominantly utilized in enantioselective transesterification reactions. Lipases, such as those from Candida cylindracea or Burkholderia cepacia, exhibit profound stereochemical preference when resolving racemic mixtures of this compound[4]. The ethyl group provides optimal steric bulk for the enzyme's binding pocket, allowing for high enantiomeric excess (ee%) during kinetic resolution. Furthermore, this compound is a key volatile organic compound (VOC) identified in the floral aroma of the Nacional cocoa variety, synthesized naturally during fermentation[5]. It is also a critical starting material for the stereospecific synthesis of 2-fluorohexanoic acid, a valuable pharmaceutical intermediate[2].

Workflow of lipase-catalyzed kinetic resolution of ethyl 2-hydroxyhexanoate.

Methyl 2-Hydroxyhexanoate: Biocatalytic Cascades & Industrial Intermediates

Methyl 2-hydroxyhexanoate is highly valued in engineered whole-cell cascade reactions. Notably, it acts as a critical intermediate in the synthesis of oxo-fatty acid esters catalyzed by engineered variants of Cytochrome P450 BM3 monooxygenase[6]. The smaller methyl ester moiety reduces steric hindrance during sequential oxidation steps. Industrially, it is also a primary precursor for synthesizing 1,2-hexanediol, a ubiquitous ingredient in cosmetics and inkjet printing inks[3].

Biocatalytic cascade for oxo-fatty acid ester synthesis via methyl 2-hydroxyhexanoate.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and validation checkpoints. The following methodologies detail how to leverage these esters in advanced synthetic workflows.

Protocol A: Lipase-Catalyzed Kinetic Resolution of Ethyl 2-Hydroxyhexanoate

Objective: To isolate optically pure (S)-ethyl 2-hydroxyhexanoate via enantioselective transesterification. Causality & Design: We utilize heptane as the solvent because highly non-polar solvents maintain the essential hydration layer around the lipase, preserving its rigid, active conformation. Vinyl acetate is chosen as the acyl donor because its byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction to completion[4].

Step-by-Step Workflow:

  • Preparation: Dissolve 50 mM of racemic ethyl 2-hydroxyhexanoate and 150 mM of vinyl acetate in 10 mL of anhydrous heptane.

  • Enzyme Addition: Add 50 mg of lyophilized Candida cylindracea lipase. Self-Validation Checkpoint: Ensure the water activity (

    
    ) of the enzyme preparation is pre-equilibrated to ~0.33 using saturated salt solutions to guarantee reproducible catalytic rates.
    
  • Incubation: Incubate the suspension in an orbital shaker at 150 rpm and 30 °C.

  • Monitoring: Withdraw 50 µL aliquots periodically (e.g., at 2h, 4h, 8h). Centrifuge to remove the enzyme, and analyze the supernatant via chiral Gas Chromatography (GC-FID) using a cyclodextrin-based capillary column.

  • Termination & Separation: Once the conversion reaches exactly 50% (indicating ideal kinetic resolution), filter the enzyme. Separate the unreacted (S)-ethyl 2-hydroxyhexanoate from the acylated (R)-enantiomer using silica gel flash chromatography (eluent: hexane/ethyl acetate 9:1).

Protocol B: P450 BM3-Catalyzed Oxidation of Methyl 2-Hydroxyhexanoate

Objective: To synthesize oxo-fatty acid esters via a whole-cell cascade reaction. Causality & Design: Engineered P450 BM3 variants require strict cofactor (NADPH) regeneration. By utilizing a whole-cell system, we harness the host's endogenous metabolism for cofactor recycling. The addition of 0.05 mM MnCl₂ specifically enhances the formation of the methyl 2-hydroxyhexanoate intermediate and subsequent oxo-products by stabilizing the metalloenzyme complexes[6].

Step-by-Step Workflow:

  • Cell Culture: Grow E. coli expressing the engineered P450 BM3 variant in TB medium. Induce expression with 0.5 mM IPTG at OD₆₀₀ = 0.8 and express at 20 °C for 20 hours.

  • Resting Cell Preparation: Harvest cells and resuspend to a final OD₆₀₀ of 30 in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 1% (w/v) glucose (for NADPH regeneration) and 0.05 mM MnCl₂.

  • Substrate Feeding: Add 10 mM of methyl hexanoate (precursor) or directly spike methyl 2-hydroxyhexanoate if isolating the second cascade step.

  • Biotransformation: Incubate at 25 °C, 200 rpm for 24 hours in a baffled flask to ensure maximum oxygen transfer (O₂ is the terminal electron acceptor for P450).

  • Extraction & Validation: Extract the aqueous phase twice with ethyl acetate containing 2-methyl butyrate as an internal standard. Dry over anhydrous Na₂SO₄, concentrate, and quantify the oxo-fatty acid ester yield via GC-MS[6].

Conclusion & Selection Matrix

When selecting between these two esters for research or drug development:

  • Choose Ethyl 2-hydroxyhexanoate if your downstream application requires high-efficiency kinetic resolution via lipases, or if you are formulating complex floral/fruity flavor profiles[5],[4].

  • Choose Methyl 2-hydroxyhexanoate if you are designing biocatalytic oxidation cascades using monooxygenases, or if the target is an industrial diol like 1,2-hexanediol where the smaller leaving group (methanol) is preferred during hydrolysis/reduction[6],[3].

References

  • PubChem - Methyl 2-hydroxyhexanoate | C7H14O3 | CID 549676 Source: National Institutes of Health (NIH) URL:[Link]

  • Lipase-catalyzed enantioselective acidolysis of chiral 2-alkyl-substituted carboxylic acid esters Source: ResearchGate (Karl-Heinz Engel) URL:[Link]

  • Synthesis of oxo-fatty acid esters in a whole cell cascade reaction with engineered monooxygenase (P450 BM3) Source: RWTH Aachen University Publications URL:[Link]

  • Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety Source: PubMed Central (PMC) URL:[Link]

Sources

Technical Guide: Benchmarking Synthetic Routes for Methyl 2-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Synthetic Routes for Methyl 2-Hydroxyhexanoate Production Content Type: Technical Comparison Guide Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers.

Executive Summary

Methyl 2-hydroxyhexanoate (CAS: 68756-64-9) is a critical alpha-hydroxy ester scaffold used in the synthesis of beta-lactam antibiotics, fragrance esters, and biodegradable polymer precursors (PHAs). Its production is often bottlenecked by the need to balance regioselectivity (alpha-hydroxylation) with scalability and stereochemical control .

This guide benchmarks three distinct synthetic methodologies:

  • The Industrial Standard: Cyanohydrin Synthesis (Chemical).

  • The Chiral Precision Route: Biocatalytic Ketone Reduction (Enzymatic).

  • The Commodity Route: Hell-Volhard-Zelinsky (HVZ) Modification.[1]

Part 1: Chemical Profile & Target Specifications

Before evaluating routes, we must define the target parameters for a pharmaceutical-grade intermediate.

PropertySpecificationNotes
IUPAC Name Methyl 2-hydroxyhexanoateAlso known as Methyl alpha-hydroxycaproate
Molecular Weight 146.18 g/mol
Boiling Point 80–82 °C @ 12 mmHgVacuum distillation is required for purification.
Chirality Racemic or Enantiopure (

)
Route dependent. Biological applications often require

ee.
Key Impurity Methyl hexanoate; Hexanoic acidResult of over-reduction or incomplete functionalization.
Part 2: Route Analysis & Benchmarking
Route A: The Cyanohydrin Route (Industrial Standard)

This is the dominant route for bulk production of racemic material. It relies on the nucleophilic addition of cyanide to hexanal, followed by the Pinner reaction.

  • Mechanism: Hexanal undergoes nucleophilic attack by cyanide anion to form hexanal cyanohydrin. Acid-catalyzed alcoholysis (Pinner reaction) simultaneously hydrolyzes the nitrile and esterifies the resulting acid.

  • Pros: High atom economy; cheap starting material (Hexanal).

  • Cons: Handling of highly toxic NaCN; exothermic hydrolysis requires careful thermal management.

Route B: Biocatalytic Reduction (The Chiral Route)

For applications requiring high enantiomeric excess (ee), chemical resolution is inefficient. Asymmetric reduction of methyl 2-oxohexanoate using Ketoreductases (KREDs) is the superior approach.

  • Mechanism: Stereoselective hydride transfer from NADPH to the alpha-keto group.

  • Pros:

    
     ee; mild aqueous conditions; no heavy metals.
    
  • Cons: High substrate cost (alpha-keto esters are expensive); requires cofactor recycling system (GDH/Glucose).

Route C: Hell-Volhard-Zelinsky (HVZ) Modification

A classical method utilizing commodity hexanoic acid.

  • Mechanism: Alpha-bromination of hexanoic acid using

    
    , followed by nucleophilic substitution with methanol/water.
    
  • Pros: Lowest raw material cost.

  • Cons: Harsh conditions; lower yield due to elimination byproducts; handling of elemental bromine.

Part 3: Comparative Data Matrix
MetricRoute A: CyanohydrinRoute B: Biocatalysis (KRED)Route C: HVZ Bromination
Yield (Isolated) 75–82%90–95%60–65%
Enantioselectivity Racemic (0% ee)

ee (

or

)
Racemic (0% ee)
E-Factor (Waste) Moderate (Salt waste)Low (Water/Enzyme waste)High (HBr, Phosphoric acid)
Cost Driver Safety/ContainmentEnzyme/Cofactor CostWaste Disposal
Scalability High (Continuous Flow)Medium (Batch/Fed-Batch)High (Batch)
Part 4: Experimental Protocols

Senior Scientist Note: The following protocols are designed with self-validating checkpoints. Do not proceed to the next step until the checkpoint criteria are met.

Protocol A: Cyanohydrin Synthesis (Racemic)
  • Setup: In a 3-neck flask equipped with a dropping funnel and thermometer, dissolve NaCN (1.2 eq) in water at 0°C.

  • Addition: Slowly add Hexanal (1.0 eq) while maintaining internal temp

    
    .
    
  • Acidification: Dropwise addition of

    
     to generate HCN in situ (Caution: Closed system, scrubber required).
    
  • Hydrolysis/Esterification: Add excess Methanol saturated with HCl gas. Reflux for 4 hours.

  • Workup: Quench with water, extract with DCM, wash with bicarbonate. Distill under reduced pressure.

    • Checkpoint: IR analysis should show disappearance of Nitrile peak (

      
      ) and appearance of Ester carbonyl (
      
      
      
      ).
Protocol B: KRED Biocatalytic Reduction (Enantiopure)
  • Buffer Prep: Prepare 100mM Potassium Phosphate buffer (pH 7.0) containing 1mM

    
    .
    
  • Reaction Mix: Dissolve Methyl 2-oxohexanoate (50 mM) in the buffer containing 5% IPA (cosolvent).

  • Enzyme Loading: Add KRED-101 (or screened variant) and Glucose Dehydrogenase (GDH) for recycling.

  • Cofactor Start: Initiate by adding NADP+ (0.5 mM) and Glucose (1.5 eq). Stir gently at 30°C.

  • Monitoring: Monitor pH; add 1M NaOH via autotitrator to maintain pH 7.0 (gluconic acid byproduct lowers pH).

    • Checkpoint: TLC (Hexane:EtOAc 8:2) must show complete consumption of the keto-ester spot (UV active) and appearance of the non-UV active hydroxy ester (stain with PMA).

Part 5: Visualizing the Logic
Diagram 1: Mechanistic Pathways

SyntheticRoutes Hexanal Hexanal (Aldehyde) Cyanohydrin Cyanohydrin Intermediate Hexanal->Cyanohydrin + NaCN / H+ Hexanoic Hexanoic Acid (Carboxylic Acid) BromoAcid 2-Bromohexanoic Acid Hexanoic->BromoAcid + Br2 / PBr3 (HVZ) KetoEster Methyl 2-oxohexanoate (Alpha-Keto Ester) EnzymeComplex Enzyme-Substrate Complex KetoEster->EnzymeComplex + KRED / NADPH Product Methyl 2-hydroxyhexanoate (Target) Cyanohydrin->Product + MeOH / HCl (Pinner Rxn) BromoAcid->Product 1. MeOH 2. H2O EnzymeComplex->Product Stereoselective Reduction

Caption: Comparison of the three primary synthetic entries to the alpha-hydroxy ester skeleton.

Diagram 2: Biocatalytic Cofactor Recycling System

Biocatalysis Substrate Methyl 2-oxohexanoate Product Methyl 2-hydroxyhexanoate (>99% ee) Substrate->Product KRED NADP NADP+ NADPH NADPH NADP->NADPH Regeneration (GDH) NADPH->NADP Hydride Transfer Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH

Caption: The KRED/GDH coupled system is essential for economic viability, recycling the expensive cofactor.

Part 6: Safety & Handling (SDS Summary)
  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319).

  • Specific Hazard (Route A): Sodium Cyanide is fatal if swallowed or in contact with skin. Contact with acid liberates very toxic gas (HCN). All Route A experiments must be conducted in a functioning fume hood with a bleach quench bath ready.

  • Specific Hazard (Route C): Phosphorus Tribromide reacts violently with water.

References
  • Organic Chemistry Portal. Cyanohydrin Synthesis by Cyanation. Retrieved from

  • BenchChem. Asymmetric Biocatalysis of Beta-Keto Esters (Analogous Protocol). Retrieved from

  • Master Organic Chemistry. The Hell-Volhard-Zelinsky Reaction Mechanism. Retrieved from

  • PubChem. Methyl 2-hydroxyhexanoate Compound Summary. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Methyl 2-hydroxyhexanoate. Retrieved from

Sources

A Guide to Inter-Laboratory Comparison of Methyl 2-Hydroxyhexanoate Detection Limits

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the ability to reliably detect and quantify trace levels of compounds is paramount. Methyl 2-hydroxyhexanoate, a chiral ester with significance as a building block in organic synthesis, requires sensitive and validated analytical methods for its accurate measurement.[1] This guide provides an in-depth comparison of analytical approaches for determining the detection limits of methyl 2-hydroxyhexanoate, underpinned by the principles of inter-laboratory comparison (ILC) to ensure data robustness and reliability across different testing environments.

An Inter-Laboratory Comparison (ILC) is a powerful tool for assessing the performance of analytical methods and the competence of laboratories.[2] It involves multiple laboratories analyzing the same sample to compare and validate their results, which is essential for establishing standardized methods.[3]

Analytical Methodologies for Methyl 2-Hydroxyhexanoate

The primary analytical technique for the sensitive detection of methyl 2-hydroxyhexanoate is Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the hydroxyl group, derivatization is a critical step to increase the volatility and thermal stability of the analyte, making it amenable to GC analysis.[4][5] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization strategy for hydroxylated compounds.[5]

While other techniques like High-Performance Liquid Chromatography (HPLC) could be employed, GC-MS generally offers superior sensitivity and specificity for this class of volatile compounds, especially when operated in Selected Ion Monitoring (SIM) mode.[6]

Comparative Analysis of Detection Limits

The following table summarizes representative performance characteristics for the analysis of methyl 2-hydroxyhexanoate by GC-MS. It is important to note that these values are derived from validated methods for structurally similar short-chain hydroxy acids and fatty acid methyl esters, as a formal inter-laboratory comparison for methyl 2-hydroxyhexanoate has not been published.[4][7] These figures should be considered as expected performance benchmarks that would be confirmed in a dedicated ILC.

ParameterLaboratory A (Hypothetical)Laboratory B (Hypothetical)Laboratory C (Hypothetical)Causality Behind Variation
Limit of Detection (LOD) 2 µM5 µM1 µMDifferences in instrument sensitivity, baseline noise, and efficiency of the derivatization process.
Limit of Quantitation (LOQ) 7 µM15 µM4 µMVariations in precision at low concentrations, influenced by sample preparation consistency and chromatographic performance.
Linearity (R²) > 0.995> 0.992> 0.998Minor differences in standard preparation accuracy and instrument response stability.
Precision (%RSD) < 10%< 15%< 8%Variability in manual sample handling, injection volume, and system stability.
Accuracy (% Recovery) 90-110%85-115%92-108%Efficiency of the extraction and derivatization steps, and potential matrix effects.

Note: The presented data is illustrative and serves to highlight the expected range of performance. A formal ILC is necessary to establish definitive, statistically robust detection limits for methyl 2-hydroxyhexanoate.

Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols are designed to be robust and include steps for quality control.

Protocol 1: Sample Preparation and Derivatization

This protocol details the extraction of methyl 2-hydroxyhexanoate from a biological matrix (e.g., plasma) and its subsequent derivatization.

Materials:

  • Plasma sample

  • Methyl 2-hydroxyhexanoate standard

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • Ethyl Acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

  • Heating block

Procedure:

  • Sample Spiking: To a 1 mL plasma sample, add a known concentration of the internal standard. For recovery experiments, spike with a known concentration of methyl 2-hydroxyhexanoate standard.

  • Liquid-Liquid Extraction:

    • Add 2 mL of ethyl acetate to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Solvent Evaporation: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.

    • Seal the tube tightly and vortex for 30 seconds.

    • Heat the mixture at 60°C for 30 minutes in a heating block to ensure complete derivatization of the hydroxyl group.

    • Allow the sample to cool to room temperature before GC-MS analysis.

Protocol 2: GC-MS Analysis

This protocol outlines the instrumental parameters for the analysis of the derivatized methyl 2-hydroxyhexanoate.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-350 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis. Characteristic ions for the TMS-derivatized methyl 2-hydroxyhexanoate should be determined from the full scan mass spectrum.

Visualizations

Inter-Laboratory Comparison Workflow

ILC_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation & Distribution B1 Lab A: Analysis A->B1 Homogenized Sample B2 Lab B: Analysis A->B2 Homogenized Sample B3 Lab C: Analysis A->B3 Homogenized Sample D Data Collection & Statistical Analysis E Final Report D->E B1->D Results B2->D Results B3->D Results

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical Workflow for Methyl 2-Hydroxyhexanoate

Analytical_Workflow Sample Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis (LOD/LOQ Determination) GCMS->Data Result Reported Concentration Data->Result

Caption: Step-by-step analytical workflow for methyl 2-hydroxyhexanoate.

Discussion and Best Practices

The variability in detection limits observed in any inter-laboratory comparison stems from a multitude of factors. These include the specific model and sensitivity of the GC-MS instrument, the purity of reagents (especially the derivatizing agent), the precision of sample and standard preparation, and the experience of the analyst.

To ensure the highest quality data and comparability between laboratories, the following best practices are recommended:

  • Standardized Protocol: All participating laboratories should adhere strictly to a common, detailed analytical protocol.

  • Certified Reference Materials: The use of a certified reference material for methyl 2-hydroxyhexanoate is ideal for calibration and accuracy assessment.

  • Internal Standards: The consistent use of an appropriate internal standard is crucial to correct for variations in extraction efficiency and instrument response.

  • Method Validation: Each laboratory should perform a thorough in-house validation of the method, assessing parameters such as linearity, precision, accuracy, and specificity before participating in the ILC.[8] The determination of LOD and LOQ should follow established guidelines, such as those based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.[9][10]

By implementing these measures, the scientific community can move towards a standardized and robust method for the analysis of methyl 2-hydroxyhexanoate, ensuring that data generated across different research and development settings is both reliable and comparable.

References

  • Joint Research Centre, European Commission. Interlaboratory comparisons. [Link]

  • PubChem. Methyl 2-hydroxyhexanoate. [Link]

  • Rwanda Standards Board. Interlaboratory comparison. [Link]

  • Agilent. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]

  • MDPI. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. [Link]

  • Organomation. GC-MS Sample Preparation. [Link]

  • American Pharmaceutical Review. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

  • SciSpace. Methods for identification, quantification and characterization of polyhydroxyalkanoates. [Link]

  • Glen Jackson. Gas Chromatography Tandem Mass Spectrometry for Biomarkers of Alcohol Abuse in Human Hair. [Link]

  • SCION Instruments. FATTY ACID METHYL ESTER ANALYSIS. [Link]

  • SciSpace. Development and Validation of Analytical Method for Determination of Preservatives in Sterile Dosage Form Research Article. [Link]

  • DR-NTU. Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. [Link]

  • LabRulez GCMS. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • PMC. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]

  • MySkinRecipes. methyl 2-hydroxyhexanoate. [Link]

  • PMC. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. [Link]

  • Juniper Publishers. Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). [Link]

  • DTIC. Gas Chromatographic Speciation of Methylstannanes in the Chesapeake Bay Using purge and Trap Sampling with a Tin-Selective Detec. [Link]

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Safety Operating Guide

Methyl 2-Hydroxyhexanoate: Laboratory Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxyhexanoate (CAS: 21188-58-9 / 68756-64-9) is an


-hydroxy ester commonly used as a chiral intermediate or flavor component. While not classified as acutely toxic (P-list) or toxic (U-list) under RCRA, it presents specific flammability and reactivity risks that dictate its disposal pathway.

Immediate Action Directive:

  • Primary Waste Stream: Non-Halogenated Organic Solvent Waste.

  • Critical Restriction: Do NOT mix with strong oxidizing acids (Nitric, Chromic) or concentrated bases in waste containers. The

    
    -hydroxyl group increases susceptibility to exothermic oxidation and hydrolysis compared to simple fatty esters.
    
  • Drain Disposal: Strictly Prohibited.

Chemical Profile & Physicochemical Determinants

Effective disposal relies on understanding the physical state of the waste. The flash point of this compound sits on the borderline of RCRA "Ignitability" (D001), necessitating a conservative approach.

PropertyValueOperational Implication
Molecular Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Organic, susceptible to combustion.[1][2]
Molecular Weight 146.18 g/mol N/A
Boiling Point ~189–190 °CLow volatility at room temp; unlikely to build dangerous pressure if stored cool.
Flash Point ~71 °C (160 °F)Combustible. While >60°C (RCRA D001 cutoff), it should be managed as flammable waste to account for lower-flash impurities.
Water Solubility Low / InsolublePhase separation risk. Will form a layer on top of aqueous waste, complicating treatment.
Density ~0.98 g/mLLighter than halogenated solvents; will float on water.

Risk Assessment & Segregation Logic

The "Alpha-Hydroxy" Factor

Unlike simple methyl hexanoate, the 2-hydroxy position makes this molecule a secondary alcohol.

  • Oxidation Risk: In the presence of strong oxidizers (e.g., waste chromic acid or permanganate), the hydroxyl group can oxidize to a ketone (methyl 2-oxohexanoate), generating heat. Protocol: Segregate from Oxidizing Waste.

  • Hydrolysis Risk: In the presence of strong bases (NaOH/KOH), the ester bond hydrolyzes rapidly, releasing methanol and 2-hydroxyhexanoate salts. This is exothermic.[1] Protocol: Segregate from Caustic Waste.

Regulatory Classification (USA/Global Harmonized)
  • RCRA Code: Not listed. Assign D001 (Ignitable) if mixed with solvents having FP < 60°C (e.g., Acetone, EtOAc). If pure, it is Class IIIA Combustible Liquid.

  • GHS: Skin Irrit. 2; Eye Irrit. 2.

Detailed Disposal Protocol

Phase 1: Characterization & Collection

Do not rely on the "smell test." This compound has a fruity odor which can mask the presence of more dangerous solvents in a reaction mixture.

  • Assess Purity:

    • Scenario A (Pure Reagent): Expired or surplus stock.

    • Scenario B (Reaction Mixture): Mixed with solvents (THF, DCM, Methanol).

  • Select Container:

    • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Headspace: Leave minimum 10% headspace for thermal expansion.

Phase 2: Waste Stream Segregation

Use the following logic to determine the correct waste carboy.

WasteSegregation Start Waste: Methyl 2-hydroxyhexanoate IsMixed Is it mixed with other solvents? Start->IsMixed CheckHalogen Does mixture contain Halogens? (DCM, Chloroform, Bromides) IsMixed->CheckHalogen Yes StreamA STREAM A: Non-Halogenated Organic (Fuel Blending) IsMixed->StreamA No (Pure) CheckHalogen->StreamA No StreamB STREAM B: Halogenated Organic (High-Temp Incineration) CheckHalogen->StreamB Yes

Figure 1: Decision matrix for segregating methyl 2-hydroxyhexanoate waste. Note that "Pure" material defaults to Non-Halogenated streams due to lower disposal costs and fuel-blending capabilities.

Phase 3: Labeling

Your waste tag must be defensible during an EHS audit.

  • Constituents: List "Methyl 2-hydroxyhexanoate" fully. Do not use abbreviations like "M-2-HH".

  • Hazard Checkboxes: [x] Flammable/Combustible, [x] Irritant.

  • pH: Neutral (unless mixed with reagents).

Spill Response Procedures (Small Scale < 500mL)

If a spill occurs, the low volatility (BP ~190°C) is an advantage—it will not rapidly fill the room with explosive vapors like ether would. However, it is slippery and an irritant.

SpillResponse Step1 1. Secure Area Remove Ignition Sources Step2 2. PPE Nitrile Gloves + Goggles Step1->Step2 Step3 3. Contain Surround with absorbent socks Step2->Step3 Step4 4. Absorb Use Vermiculite or Clay Step3->Step4 Step5 5. Disposal Scoop into solid waste pail (Label: Debris + Solvent) Step4->Step5

Figure 2: Operational workflow for cleaning up minor laboratory spills.

Cleanup Steps:

  • Extinguish: Ensure no open flames are nearby (Bunsen burners, hot plates).

  • Absorb: Do not use paper towels for large amounts (fire risk). Use inert clay, vermiculite, or specific organic solvent pads (usually pink/white).

  • Decontaminate: Wash the surface with a soap/water solution to remove the oily residue. The ester is lipophilic and won't rinse away with water alone.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 519845, Methyl 3-hydroxyhexanoate (Isomer Analog). Retrieved from [Link]

  • The Good Scents Company (2023). Methyl 2-hydroxyhexanoate Safety and Properties. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. (Identification and Listing of Hazardous Waste). Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][3]

Sources

Personal protective equipment for handling Methyl 2-hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 2-hydroxyhexanoate is an alpha-hydroxy ester primarily used as a synthetic intermediate and in fragrance/flavor chemistry.[1][2] While often categorized as a "moderate" hazard compared to highly corrosive reagents, its lipophilic ester structure allows it to penetrate the stratum corneum of the skin, carrying the potential for irritation (H315) and significant eye damage (H319).[1][2]

The Core Safety Challenge: The molecule possesses a "dual-nature" solvent property.[1] The ester group acts as a solvent for many standard glove materials, while the hydroxyl group increases polarity.[2] Standard disposable nitrile gloves offer only momentary splash protection. This guide prioritizes the distinction between incidental contact and prolonged handling to prevent silent permeation.[1][2]

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the enemy.[2] The physical properties of Methyl 2-hydroxyhexanoate dictate the engineering controls.

ParameterValueOperational Implication
Flash Point ~71°C - 85°C (160°F - 185°F)Combustible Liquid. Keep away from heat sources/open flames.[1][3][4] Not highly flammable like acetone, but will burn.[2]
Vapor Pressure ~0.156 mmHg @ 25°CLow volatility at room temp.[1][2][5] Inhalation risk increases significantly if heated or aerosolized .[1][2]
Physical State Colorless LiquidHard to detect on clear surfaces/glassware.[1][2]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[1][2]Primary PPE focus must be dermal and ocular barriers.[2]
Personal Protective Equipment (PPE) Matrix
A. Hand Protection: The "Permeation Fallacy"

Crucial Insight: Do not assume all "chemical resistant" gloves protect against esters.[1][2] Methyl 2-hydroxyhexanoate can degrade thin nitrile rubber, causing it to swell and allow permeation before a tear is visible.[1][2]

  • Standard Lab Work (Pipetting < 10mL):

    • Recommendation: Disposable Nitrile (Minimum 5 mil thickness). [1]

    • Protocol: "Splash & Change."[1][2] If liquid touches the glove, strip and replace immediately.[2]

    • Contraindication: Do NOT use Latex. Natural rubber has poor resistance to organic esters and offers negligible protection.[2]

  • Bulk Handling / Spill Cleanup (> 50mL):

    • Recommendation: Laminate (Silver Shield/4H) or Butyl Rubber. [1]

    • Causality: Butyl rubber provides superior resistance to esters and ketones due to its tight molecular cross-linking, preventing the solvent swelling that occurs with nitrile.[1][2]

B. Ocular & Face Protection[2][4]
  • Standard: Chemical Splash Goggles (Indirect Vent). [1]

    • Why: Safety glasses with side shields are insufficient.[2] As a liquid with low surface tension, a splash can run down the forehead or bypass side shields.[2]

  • High Risk (Heating/Pressurized Systems): Face shield over goggles.[1][2]

C. Respiratory Protection[2][6]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1][2]

  • Secondary (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band).[1][2]

    • Note: Due to the fruity odor, "smell" is a poor warning property for toxicity.[2] Change cartridges strictly by schedule, not by breakthrough odor.

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Handling Methyl 2-hydroxyhexanoate VolumeCheck Volume / Activity Type? Start->VolumeCheck SmallScale Small Scale (< 10mL, Pipetting) VolumeCheck->SmallScale LargeScale Bulk Transfer / Heating (> 50mL or Spill) VolumeCheck->LargeScale GlovesSmall Gloves: Nitrile (min 5 mil) Protocol: Change immediately on splash SmallScale->GlovesSmall EyeSmall Eyes: Chemical Splash Goggles SmallScale->EyeSmall VentSmall Ventilation: Fume Hood Required SmallScale->VentSmall GlovesLarge Gloves: Butyl Rubber or Silver Shield Laminate LargeScale->GlovesLarge EyeLarge Eyes: Goggles + Face Shield LargeScale->EyeLarge BodyLarge Body: Chemical Resistant Apron LargeScale->BodyLarge

Figure 1: PPE Decision Matrix based on operational volume and risk potential.

Operational Workflow: Step-by-Step
Phase 1: Pre-Handling Verification[1][2]
  • Sash Check: Ensure Fume Hood sash is at the certified working height (usually 18 inches).[2]

  • Glove Inspection: Inflate nitrile gloves with air to check for micro-pinholes before donning.[1][2]

  • Material Prep: Have a "dry waste" container ready inside the hood to dispose of contaminated wipes/gloves immediately, preventing the spread of vapors to the general lab bench.[2]

Phase 2: Active Handling (Pipetting & Transfer)[1][2]
  • Technique: Use Positive Displacement Pipettes if available.[1][2]

    • Why: Esters have lower surface tension and viscosity than water.[2] They tend to "drip" from standard air-displacement pipette tips.[1][2] Positive displacement prevents this physical hazard.[2]

  • Vessel Management: Keep receiving vessels closed. If heating, use a reflux condenser to trap vapors.[2]

Phase 3: Post-Handling & Disposal[1][2]
  • Wipe Down: Wipe the exterior of all stock bottles with a Kimwipe dampened with ethanol before returning them to storage.[1][2]

    • Risk:[1][4] Invisible residues on bottle threads are a common source of cross-contamination and subsequent skin irritation for the next user.[2]

  • Waste Segregation:

    • Stream: Organic Solvents (Non-Halogenated).

    • Prohibition: Do NOT pour down the drain. While partially soluble in water, it creates high BOD (Biological Oxygen Demand) and is illegal to discharge in most jurisdictions.[2]

Emergency Response Protocol
ScenarioImmediate ActionSecondary Action
Skin Contact Flush for 15 minutes. Use soap and water.[1][2][4] Esters are lipophilic; water alone may not remove it efficiently without soap.[2]Inspect skin for redness (erythema).[2] Seek medical attention if irritation persists.
Eye Splash Eye Wash Station (15 mins). Hold eyelids open forceably.[1][2]Seek immediate ophthalmological evaluation.[2]
Spill (>100mL) Evacuate area. Remove ignition sources.[1][2]Absorb with vermiculite or clay pads.[2] Do not use paper towels (combustible surface area).[2]
Workflow Visualization

Handling_Workflow Prep 1. Prep Check Hood & Gloves Transfer 2. Transfer Positive Displacement Pipette Prep->Transfer Inside Hood Contain 3. Containment Cap immediately Transfer->Contain Decon 4. Decon Wipe Bottle Threads Contain->Decon Prevent Drips Waste 5. Waste Organic Stream Decon->Waste

Figure 2: Linear workflow to minimize contamination risks during handling.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 549676, Methyl 2-hydroxyhexanoate.[1][2] Retrieved from [Link][1][2]

  • The Good Scents Company (2024). Methyl 2-hydroxyhexanoate Safety and Organoleptic Properties.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.